Product packaging for Silver permanganate(Cat. No.:CAS No. 7783-98-4)

Silver permanganate

Cat. No.: B1589443
CAS No.: 7783-98-4
M. Wt: 226.804 g/mol
InChI Key: FBDQITNNUANGAD-UHFFFAOYSA-N
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Description

Silver permanganate (CAS 7783-98-4) is an inorganic compound with the chemical formula AgMnO4, appearing as purple crystalline solids or a gray powder . It is a powerful oxidizing agent of significant value in advanced chemical synthesis and materials research. Its core research application is in organic synthesis as a selective oxidant, often utilized in the form of its bis(pyridine)silver(I) permanganate complex to facilitate late-stage C–H hydroxylation of complex molecules, a pivotal transformation in the synthesis of epipolythiodiketopiperazine alkaloids with potent anticancer activity . The synergistic combination of the permanganate anion and silver cation contributes to its potent oxidative properties . In materials science, this compound and its nanoscale composites are being explored as efficient bifunctional electrocatalysts for reactions such as water electrolysis, aiding in the development of green hydrogen production technologies . Additionally, its strong oxidizing power is investigated for environmental applications like the degradation of organic pollutants in wastewater treatment . Researchers must note that this compound has limited solubility in water (0.55 g/100 mL at 0°C) and decomposes at approximately 160 °C . As a strong oxidizer, it poses handling risks and can stain skin . This product is intended For Research Use Only. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgMnO4 B1589443 Silver permanganate CAS No. 7783-98-4

Properties

IUPAC Name

silver;permanganate
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InChI

InChI=1S/Ag.Mn.4O/q+1;;;;;-1
Source PubChem
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InChI Key

FBDQITNNUANGAD-UHFFFAOYSA-N
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Canonical SMILES

[O-][Mn](=O)(=O)=O.[Ag+]
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Molecular Formula

AgMnO4
Record name silver permanganate
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DSSTOX Substance ID

DTXSID10228455
Record name Silver permanganate
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Molecular Weight

226.804 g/mol
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Physical Description

Violet solid; Partially soluble in water (9 g/L at room temp.); [Merck Index] Gray powder; Soluble in water; [Alfa Aesar MSDS]
Record name Silver permanganate
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CAS No.

7783-98-4
Record name Silver permanganate
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Record name Silver permanganate
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Record name Silver permanganate
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Advanced Synthetic Methodologies and Formation Mechanisms of Silver Permanganate

Refined Solution-Phase Synthesis Techniques

Solution-phase synthesis remains a cornerstone for the production of silver permanganate (B83412), with ongoing research focused on refining these methods for superior control over the final product's characteristics.

The most conventional synthesis of silver permanganate is achieved through a precipitation reaction in an aqueous medium, typically involving silver nitrate (B79036) (AgNO₃) and an alkali metal permanganate, such as potassium permanganate (KMnO₄). The reaction proceeds via a double displacement (metathesis) mechanism:

AgNO₃(aq) + KMnO₄(aq) → AgMnO₄(s) + KNO₃(aq) wikipedia.org

Key to obtaining a high-purity product with desirable morphology is the strict control of reaction parameters. Research has demonstrated that optimal conditions involve the slow addition of a concentrated silver nitrate solution to a vigorously stirred, boiling solution of potassium permanganate. This high-temperature condition influences the crystallization process, while vigorous stirring ensures homogeneity and promotes the formation of uniform particles.

Following precipitation, the handling of the product is critical to maintain its integrity. This compound is sensitive to both light and heat. Therefore, the purple crystalline precipitate is typically filtered and dried under vacuum to prevent photodegradation and thermal decomposition. The purity of the synthesized AgMnO₄ can be compromised by residual starting materials or by decomposition products such as silver oxide (Ag₂O) and manganese dioxide (MnO₂).

An alternative approach involves controlled crystallization from a slowly cooled, saturated mixed aqueous solution of silver nitrate and potassium or sodium permanganate. This method relies on the differential solubility of the products to isolate the this compound crystals upon cooling.

Table 1: Optimized Parameters for Precipitation Synthesis of this compound

Parameter Optimal Condition Rationale
Temperature Near boiling point of water Influences crystal growth and morphology.
Reagent Addition Slow injection of AgNO₃ into KMnO₄ solution Prevents localized high concentrations, promoting uniform precipitation.
Stirring Vigorous and continuous Ensures homogeneity and uniform particle size.
Drying Under vacuum, protected from light Prevents thermal and photodegradation of the sensitive product.

The choice of precursors in the metathesis reaction significantly impacts the synthesis, primarily through the effects of the counter-ions. While the reaction between silver nitrate and potassium permanganate is common, other reactants can be employed, each introducing different counter-ions into the reaction mixture.

An alternative pathway utilizes silver perchlorate (B79767) (AgClO₄) and barium permanganate (Ba(MnO₄)₂):

2AgClO₄(aq) + Ba(MnO₄)₂(aq) → 2AgMnO₄(s) + Ba(ClO₄)₂(aq) smolecule.comsciencemadness.org

In this case, the nitrate (NO₃⁻) counter-ion is replaced by perchlorate (ClO₄⁻), and potassium (K⁺) is replaced by barium (Ba²⁺). The primary advantage of this route can be the solubility of the byproduct. Barium perchlorate is highly soluble in water, which can simplify the purification of the precipitated this compound.

The cation from the permanganate salt also plays a role. Sodium permanganate (NaMnO₄) is considerably more soluble in water than potassium permanganate. Using highly soluble precursors like NaMnO₄ or complex ammine salts can allow for greater flexibility in controlling reaction conditions and can be crucial when preparing more complex permanganate-containing materials. researchgate.net The nature of the cation (e.g., K⁺, Na⁺, Ba²⁺) can influence the ionic strength and aggregation states of the permanganate ion in solution, which in turn can affect the kinetics of precipitation and the final crystal structure. nih.govacs.org

Table 2: Comparison of Metathesis Pathways for this compound Synthesis

Silver Salt Precursor Permanganate Salt Precursor Byproduct Key Considerations
Silver Nitrate (AgNO₃) Potassium Permanganate (KMnO₄) Potassium Nitrate (KNO₃) Most common and straightforward method. smolecule.com
Silver Nitrate (AgNO₃) Sodium Permanganate (NaMnO₄) Sodium Nitrate (NaNO₃) NaMnO₄ has higher solubility than KMnO₄, offering different concentration regimes. researchgate.net
Silver Perchlorate (AgClO₄) Barium Permanganate (Ba(MnO₄)₂) Barium Perchlorate (Ba(ClO₄)₂) Byproduct is highly soluble, potentially simplifying purification. smolecule.comsciencemadness.org

To overcome the limitations of aqueous systems, such as the decomposition of water-sensitive compounds, non-aqueous and mixed-solvent approaches have been developed. These methods are particularly important for synthesizing coordination complexes of this compound.

This compound is soluble in pyridine (B92270), forming complexes such as bis(pyridine)silver(I) permanganate, [Ag(py)₂]MnO₄. sciencemadness.org This complex serves as a mild oxidizing agent that is soluble in organic solvents like dichloromethane. nih.gov The synthesis often involves adding pyridine to an aqueous solution of potassium permanganate, followed by the addition of silver nitrate. sciencemadness.org

The use of non-aqueous solvents like acetonitrile (B52724), ethanol (B145695), and dimethylformamide (DMF) can significantly alter the reduction potential and reactivity of the permanganate ion. ufl.edu While direct synthesis of pure AgMnO₄ in these solvents is not common, they are employed for creating related manganese complexes. For instance, tetra-n-butylammonium permanganate is used for syntheses in solvents like pyridine and dichloromethane. nih.govufl.edu Mixed-solvent systems, such as acetone-benzene, have been successfully used for the recrystallization and purification of pyridine-silver permanganate complexes. google.com These approaches highlight the importance of the solvent environment in directing the formation of specific, often complex, permanganate-containing structures that are not accessible in water. numberanalytics.com

Solid-State Synthesis and Mechanochemical Routes

Solid-state methods offer solvent-free alternatives for the synthesis of inorganic materials, often leading to novel phases and reducing environmental impact.

Solid-state synthesis of this compound can be conceptualized through the direct reaction of solid precursors or the thermal decomposition of a specially designed single-source precursor. While direct grinding of silver nitrate and potassium permanganate is a possibility, the more studied routes involve intramolecular redox reactions within a single compound.

Significant mechanistic insight comes from studies on the thermal decomposition of ammine complexes of this compound, such as [Ag(NH₃)₂]MnO₄. acs.orgnih.gov In these complexes, the ammonia (B1221849) ligands act as a reducing agent, while the permanganate anion is the oxidizing agent. Upon heating, a solid-phase quasi-intramolecular redox reaction occurs. researchgate.netacs.org This reaction is facilitated by the crystal structure, where hydrogen bonds between the ammonia ligands and the permanganate oxygen atoms create intimate contact between the redox-active components. acs.org This controlled solid-state reaction leads to the formation of finely dispersed silver and amorphous manganese oxides, which can then crystallize into phases like AgMnO₂ at higher temperatures. acs.orgnih.gov

Mechanochemical methods, which use mechanical energy (e.g., ball milling) to induce chemical reactions, represent another solvent-free approach. acs.org This technique can create highly reactive surfaces and defects in the crystal lattice, facilitating reactions between solid reactants at ambient temperatures. researchgate.net For instance, mechanochemical synthesis has been used to produce silver nanoparticles from a solid silver salt and a reducing agent, and to create Ag₂O/MnO₂ nanocomposites by milling precursors. ekb.egacs.org By applying this principle, a solid mixture of a stable silver salt and a solid permanganate salt could be milled to produce this compound directly.

The design of single-source precursors is a sophisticated strategy for achieving phase-pure products via solid-state transformations. The precursor is engineered to contain all the necessary elements in the correct stoichiometry and to decompose cleanly into the desired product.

The synthesis of silver manganese oxides from [Ag(NH₃)₂]MnO₄ is a prime example of precursor design. acs.orgresearchgate.net This precursor is synthesized via a metathesis reaction in an aqueous ammonia solution between a soluble silver salt like [Ag(NH₃)₂]NO₃ and sodium permanganate. acs.orgnih.gov The resulting crystalline solid, [Ag(NH₃)₂]MnO₄, is a stable intermediate that can be isolated and stored.

The key design feature is the incorporation of both the oxidizing anion (MnO₄⁻) and reducing ligands (NH₃) into the same crystal lattice. researchgate.net The thermal decomposition of this precursor is not a simple loss of ligands followed by decomposition of the salt. Instead, it is a controlled solid-state redox reaction initiated by heat, which proceeds at temperatures lower than the decomposition temperature of pure this compound. acs.orgmdpi.com This approach allows for the formation of nanostructured or amorphous mixed-metal oxide intermediates, providing a pathway to materials that are difficult to synthesize through conventional solid-state reactions of individual oxides. researchgate.net

Electrochemical Synthesis and Advanced Growth Techniques

Electrochemical methods offer a high degree of control over reaction parameters, enabling the synthesis of materials with specific properties. numberanalytics.com These techniques are increasingly being explored for the production of inorganic compounds due to their potential for improved efficiency and selectivity. numberanalytics.com

The electrochemical synthesis of this compound can be conceptualized through the anodic oxidation of a silver electrode in a permanganate-containing electrolyte. In this process, a silver anode is oxidized, releasing Ag⁺ ions into the solution. These silver ions then react with permanganate ions (MnO₄⁻) present in the electrolyte to form this compound (AgMnO₄), which may precipitate on the electrode surface or in the bulk solution.

The fundamental reactions at the electrodes can be described as:

Anode (Oxidation): Ag(s) → Ag⁺(aq) + e⁻

Cathode (Reduction): Dependent on the electrolyte composition, but typically involves the reduction of water or other species.

Solution (Precipitation): Ag⁺(aq) + MnO₄⁻(aq) → AgMnO₄(s)

The efficiency of this process is influenced by several factors, including the composition of the electrolyte, the applied potential or current density, and the temperature. atlantis-press.com For instance, the anodic dissolution of silver has been studied in alcoholic solutions of LiClO₄, where silver passes into the solution as soluble complexes, which then undergo secondary oxidation-reduction processes to form metallic silver nanoparticles. bibliotekanauki.pl While this specific study focuses on nanoparticle formation, the underlying principle of anodic silver dissolution is relevant.

Furthermore, the anodic oxidation of silver in the presence of other ions can lead to the formation of various silver oxides on the electrode surface. researchgate.netiaea.org For the synthesis of AgMnO₄, the electrolyte would need to be a source of permanganate ions, such as a solution of potassium permanganate (KMnO₄). The controlled oxidation of a silver anode in such a solution could lead to the direct formation of a this compound layer. The kinetics of the Ag(I)/Ag(II) conversion are known to be very fast, though the stability of higher oxidation states of silver is a critical factor. iaea.org

A proposed entirely nitrate-free method for synthesizing silver nanoparticles involves the anodic dissolution of metallic silver in an eco-friendly acetate (B1210297) system, followed by chemical reduction. rsc.org This highlights the feasibility of using electrochemical methods to generate silver ions from a solid silver source for subsequent reactions, a principle applicable to AgMnO₄ synthesis.

The formation of well-defined this compound crystals is crucial for many of its applications and for fundamental studies of its properties. This compound crystallizes in a monoclinic system. wikipedia.orgresearchgate.net

A common laboratory method for obtaining this compound crystals is through the slow cooling of a mixed aqueous solution of silver nitrate (AgNO₃) and potassium permanganate (KMnO₄). This process relies on the principle of controlled crystallization from a saturated solution to yield purple crystals. The solubility of this compound is a key limiting factor in its application, being 9 g/L at 25 °C. sciencemadness.org

The synthesis of related manganese oxide materials, such as silver hollandite (AgₓMn₈O₁₆), often utilizes this compound as a precursor. nih.gov Hydrothermal and reflux methods have been employed, where the reaction conditions are carefully controlled to influence the resulting crystal structure and size. nih.gov These studies demonstrate that synthetic parameters can be tuned to control the material's physical and chemical properties. nih.gov

Advanced crystal growth techniques could involve methods like gel diffusion, where the reactants diffuse slowly towards each other through a gel medium, leading to the formation of high-quality single crystals. Another approach could be the use of specific solvents or additives that can influence the crystal habit and size. For instance, single crystals of a silver-containing compound, Ag[OCF₃], were obtained by cooling an acetonitrile solution. d-nb.info

Table 1: Comparison of Crystallization Methods for this compound and Related Compounds

Method Precursors Conditions Outcome
Slow Cooling Crystallization Silver nitrate, Potassium permanganate Saturated aqueous solution, slow cooling Purple crystals of AgMnO₄
Hydrothermal Synthesis This compound, Manganese nitrate Aqueous solution, elevated temperature and pressure Silver hollandite (AgₓMn₈O₁₆) nih.gov
Reflux Method This compound, Manganese sulfate (B86663) monohydrate, Nitric acid Ambient pressure, boiling solvent Silver hollandite with tunable properties nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in This is particularly relevant for the synthesis of strong oxidizing agents like this compound.

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. rsc.orgchemrxiv.org The conventional synthesis of this compound from silver nitrate and potassium permanganate has the following reaction equation:

AgNO₃ + KMnO₄ → AgMnO₄↓ + KNO₃

The atom economy for this reaction can be calculated as:

Formula Weight of AgMnO₄: 226.804 g/mol wikipedia.org

Formula Weight of AgNO₃: 169.87 g/mol

Formula Weight of KMnO₄: 158.034 g/mol

Atom Economy = (FW of AgMnO₄) / (FW of AgNO₃ + FW of KMnO₄) * 100

Atom Economy = (226.804) / (169.87 + 158.034) * 100 ≈ 69.17%

This indicates that a significant portion of the reactant mass ends up as a byproduct, in this case, potassium nitrate (KNO₃). While KNO₃ has its own applications, in the context of producing pure AgMnO₄, it represents a departure from ideal atom economy.

To improve atom economy and minimize waste, alternative synthetic routes could be explored. For example, an electrochemical approach using a silver anode and a potassium permanganate electrolyte would, in theory, have a higher atom economy for the formation of AgMnO₄, as the silver is directly incorporated from the electrode.

Waste minimization strategies for permanganate-containing waste streams often involve the reduction of the permanganate ion (MnO₄⁻) to less hazardous forms of manganese, such as manganese(IV) oxide (MnO₂) or manganese(II) ions (Mn²⁺). asta.edu.au This can be achieved using reducing agents like sodium bisulfite. asta.edu.au For any synthesis of this compound, a plan for treating unreacted permanganate and the potassium nitrate byproduct is essential for a greener process. asta.edu.auopenaccessjournals.com

Electrochemical synthesis offers potential for improved energy efficiency compared to some thermally-driven processes. scielo.br However, electrochemical methods can also be energy-intensive, and optimizing factors like electrode materials and cell design is crucial for large-scale applications. numberanalytics.com Single-stage electrochemical processes are being developed to reduce energy losses associated with multi-step syntheses. fraunhofer.de

The use of alternative energy sources, such as microwaves and ultrasonic energy, is another principle of green chemistry that could be applied to the synthesis of this compound to potentially reduce reaction times and energy consumption. kahedu.edu.in Furthermore, exploring solvent-less reaction conditions, where possible, would be an ideal green chemistry approach.

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound AgMnO₄
Silver nitrate AgNO₃
Potassium permanganate KMnO₄
Silver hollandite AgₓMn₈O₁₆
Manganese sulfate monohydrate MnSO₄·H₂O
Nitric acid HNO₃
Potassium nitrate KNO₃
Silver(I) fluoride AgF
Carbonyl fluoride COF₂
Acetonitrile CH₃CN
Lithium perchlorate LiClO₄
Manganese(IV) oxide MnO₂
Manganese(II) ion Mn²⁺
Sodium bisulfite NaHSO₃
Water H₂O
Silver Ag
Potassium hydroxide (B78521) KOH
Manganese dioxide MnO₂
Sodium hydroxide NaOH
Chlorine Cl₂
Manganese(II) chloride MnCl₂
Potassium chloride KCl
Potassium manganate K₂MnO₄
Oxygen O₂
Manganese heptoxide Mn₂O₇
Sulfuric acid H₂SO₄
Sodium hypochlorite NaClO
Manganese sulfate MnSO₄
Lead dioxide PbO₂
Permanganic acid HMnO₄
Lead(II) sulfate PbSO₄

Reaction Mechanisms and Pathways of Silver Permanganate

Oxidative Reactivity and Electron Transfer Mechanisms

Silver permanganate (B83412) (AgMnO₄) is a potent oxidizing agent, and its reactivity is fundamentally governed by the permanganate ion (MnO₄⁻). The electron transfer processes in permanganate oxidations are complex and can proceed through various pathways depending on the substrate and reaction conditions.

The kinetics of oxidation reactions involving permanganate are diverse and highly dependent on the nature of the reducing agent and the acidity of the medium. researchgate.net Studies on the oxidation of various organic and inorganic substrates by permanganate reveal that the reactions can exhibit different orders with respect to the reactants. For instance, the oxidation of some compounds shows a first-order dependence on the permanganate concentration and a fractional-order dependence on the substrate concentration. researchgate.netresearchgate.net

The oxidation of silver(I) by permanganate ion in aqueous perchlorate (B79767) solutions has been shown to be acid-catalyzed, with reaction rates increasing as the hydrogen ion concentration increases. researchgate.net The reaction proceeds through a sigmoidal curve, indicating a complex mechanism with an initial fast stage followed by a slower one. researchgate.net Kinetic and spectrophotometric evidence suggests the formation of a 1:1 binuclear intermediate complex in both stages. researchgate.net

In the oxidation of organic acids like formic and oxalic acids by bis(pyridine)silver permanganate, the reaction is first order with respect to both the permanganate complex and the organic acid. niscpr.res.inresearchgate.net The reaction is also catalyzed by hydrogen ions. niscpr.res.inresearchgate.net A significant primary kinetic isotope effect observed in the oxidation of α-deuterioformic acid (kH/kD = 3.69 at 298 K) suggests that the cleavage of the C-H bond is the rate-determining step. niscpr.res.inresearchgate.net

The thermodynamics of permanganate oxidations are generally favorable due to the high reduction potential of the MnO₄⁻/MnO₂ couple. However, the oxidation of silver(I) to silver(II) by permanganate is thermodynamically unfavorable based on standard redox potentials, which partly explains the limited number of studies on this specific reaction. researchgate.net

Permanganate (Mn(VII)) is a multi-equivalent oxidant, meaning it can accept multiple electrons during a redox reaction. The reduction of permanganate can proceed through a series of manganese species with lower oxidation states, such as Mn(VI), Mn(V), Mn(IV), and Mn(II). researchgate.netrsc.org The specific pathway and the stable end product depend significantly on the pH of the solution.

In acidic solutions, permanganate is typically reduced to Mn(II), a five-electron change. rsc.org In neutral or alkaline solutions, the most common product is manganese dioxide (MnO₂), which corresponds to a three-electron reduction. rsc.org

Studies on the oxidation of mandelic acid have shown that the reaction involves a five-electron change in acidic medium and a three-electron change in basic medium. rsc.org The nature of the products formed provides insight into the intermediate pathways, including the direct reduction of Mn(V) to Mn(III) or its disproportionation. rsc.org

In the context of permanganate oxidations, the presence of other metal ions, including redox-inactive ones, has been shown to enhance the reactivity of permanganate with certain substrates like phenolic compounds. nih.gov These metal ions can mediate a concerted electron-proton transfer (CEPT) mechanism, which is highly dependent on pH. nih.gov Although this research doesn't focus specifically on the Ag⁺ ion from this compound, it highlights a potential catalytic role for metal ions in permanganate chemistry.

In the oxidation of L-glutamine by permanganate in the presence of Ag(I), the silver ion has been observed to catalyze the reaction. ub.edu The catalytic effect of silver ions is also noted in the oxidation of ammonia (B1221849) by peroxysulfate, where the rate is proportional to the silver ion concentration. caltech.edu This suggests that in reactions where this compound is used, the Ag⁺ ion may not be merely a spectator ion but could actively participate in the reaction mechanism, possibly by facilitating electron transfer.

Spectroscopic methods, particularly UV-Visible spectrophotometry, are crucial for identifying transient manganese species during oxidation reactions. researchgate.net The different oxidation states of manganese have characteristic absorption spectra.

Permanganate (Mn(VII)) : Exhibits a strong absorption maximum around 525-526 nm, giving it its characteristic purple color. researchgate.netjapsonline.comjpsionline.com

Manganate (Mn(VI)) : Is green and can be observed spectroscopically, for example, by its absorbance at 610 nm. japsonline.comjpsionline.com

Hypomanganate (Mn(V)) : Is typically blue. researchgate.net

Manganese Dioxide (Mn(IV)) : Often forms as a colloidal brown-black solid, but soluble Mn(IV) species can sometimes be detected, for instance, by an absorbance peak at 418 nm. rsc.org

During the oxidation of various substrates, spectral changes clearly indicate the formation and decay of these intermediates. For example, in the oxidation of nalidixic acid in an alkaline medium, the reaction mixture changes from the violet of Mn(VII) to the green of Mn(VI). japsonline.com In the oxidation of dibromothymolsulfonphthalein, intermediate complexes involving Mn(V) have been detected. researchgate.net Similarly, studies on the oxidation of pyruvic acid and other compounds have provided spectroscopic evidence for the formation of Mn(V) and Mn(VI) intermediates. researchgate.net Time-resolved IR spectroscopy has also been employed to identify a highly reactive Mn(VII)=O intermediate during the electrocatalytic water oxidation by manganese oxides. nih.gov

Thermal Decomposition Pathways and Kinetic Modeling

This compound is thermally sensitive and decomposes upon heating. sciencemadness.org The study of its thermal decomposition is complex due to multiple reaction stages and the influence of factors like crystal size. cdnsciencepub.com

The thermal decomposition of this compound is a multi-stage process. cdnsciencepub.com Research conducted in a vacuum at 100°C identified the decomposition products as silver oxide (Ag₂O), elemental silver (Ag), manganese dioxide (MnO₂), silver permanganite (AgMnO₃), and oxygen (O₂). cdnsciencepub.com

A proposed mechanism based on chemical analysis involves the following stages: cdnsciencepub.com

Primary Decomposition : AgMnO₄ → AgMnO₃ + ½O₂

Secondary Decomposition of Silver Permanganite : 2AgMnO₃ → Ag₂O + 2MnO₂ + ½O₂

Decomposition of Silver Oxide : Ag₂O → 2Ag + ½O₂

Under the experimental conditions of one study, the first reaction went to completion, while the second and third reactions proceeded to approximately 37.7% and 6.6% completion, respectively. cdnsciencepub.com

Yet another suggestion from kinetic evidence proposes: cdnsciencepub.com 4AgMnO₄ → 2Ag₂O + 4MnO₂ + 3O₂

The decomposition of diamminesilver(I) permanganate, [Ag(NH₃)₂]MnO₄, also provides insights. Its thermal decomposition is a solid-phase redox reaction that ultimately can lead to the formation of pure AgMnO₂ after annealing at higher temperatures. nih.gov The initial decomposition of this complex salt is thought to produce an unstable [Ag(NH₃)NO₃] intermediate. d-nb.info

The kinetic modeling of this compound's thermal decomposition is challenging. The rate curves are often sigmoidal, indicating that more than one reaction rate is involved. cdnsciencepub.com Attempts to fit the experimental data to standard kinetic models, such as the Prout-Tompkins model, have been unsatisfactory, suggesting that a simple kinetic equation may not be adequate without considering factors like the initial particle size of the crystals. cdnsciencepub.com The complexity arises from the multi-stage nature of the decomposition, which may require non-isothermal models to resolve the overlapping steps.

Influences of Temperature and Atmosphere on Decomposition Kinetics

The thermal decomposition of this compound (AgMnO₄) is a complex process significantly influenced by both temperature and the surrounding atmosphere. The decomposition velocity demonstrates a clear dependence on temperature, with the rate becoming notable above 90–100°C. cdnsciencepub.com Studies have investigated the decomposition in the temperature range of 100 to 125°C. osti.gov The reaction is autocatalytic, meaning the products of the decomposition catalyze further reaction, and is characterized by an initial induction period. cdnsciencepub.com

The composition of the gaseous atmosphere plays a crucial role in the decomposition pathway. For instance, the decomposition of related permanganates, like potassium permanganate (KMnO₄), shows different product distributions and oxygen evolution depending on whether the reaction occurs in air or a nitrogen atmosphere. rsc.org In the case of this compound, the presence of water vapor can catalyze the reaction. cdnsciencepub.com The decomposition of silver nitrate (B79036), a potential intermediate or related compound, also shows different behaviors in inert versus air atmospheres, suggesting that the presence of oxygen can alter the reaction routes. d-nb.info

The thermal decomposition of AgMnO₄ is an exothermic process. The end products reported in the literature vary but generally include silver oxide (Ag₂O), manganese dioxide (MnO₂), elemental silver, and oxygen gas. One proposed decomposition reaction is: 2 AgMnO₄ → Ag₂O + 2 MnO₂ + 1.5 O₂. cdnsciencepub.com Another source suggests the formation of silver permanganite (AgMnO₃) as a product. cdnsciencepub.com

Table 1: Influence of Temperature and Atmosphere on AgMnO₄ Decomposition

ParameterInfluence on Decomposition Kinetics
Temperature The rate of decomposition increases with rising temperature, becoming significant above 90-100°C. cdnsciencepub.com
Atmosphere The presence of water vapor acts as a catalyst for the decomposition. cdnsciencepub.com
The nature of the gaseous atmosphere (e.g., air vs. inert) can affect the products and reaction pathways, as seen in related compounds. rsc.orgd-nb.info

Mechanisms of Solid-State Decomposition and Nucleation

The solid-state decomposition of this compound is understood through the lens of nucleation and growth theories. The process initiates at specific sites on the crystal surface, known as potential nuclei, which are often associated with dislocations or other crystal defects. royalsocietypublishing.org The decomposition is characterized by an induction period, during which stable nuclei of the product phase are formed, followed by an acceleratory period where these nuclei grow. researchgate.net

For many solid-state decompositions, the kinetics can be described by models that consider the geometry of nucleus growth (e.g., in one, two, or three dimensions). dtic.mil In the case of this compound, the complete pressure-time curve of its decomposition can be described by the Prout-Tompkins equation: log[p/(p_f - p)] = k log(t) + c, where 'p' is the pressure of the gaseous product at time 't', and 'p_f' is the final pressure. lookchem.comacs.orgsemanticscholar.org This model is often associated with a branching chain reaction mechanism, where the formation of product creates strain in the crystal, leading to cracking and the exposure of new reactive surfaces. lookchem.com

Microscopic examination of similar permanganate salts during decomposition reveals that significant fracturing and disintegration of the crystals can occur, particularly as the reaction approaches its maximum rate. lookchem.com This physical breakdown of the crystal lattice is a key feature of the solid-state decomposition mechanism. The initial stages involve the formation of product nuclei on the surface, which then grow and spread into the crystal interior. researchgate.net

Impact of Pre-Irradiation on Thermal Decomposition Kinetics

Pre-irradiating this compound crystals with high-energy radiation, such as gamma rays from a Co-60 source or radiation from a nuclear reactor, has a marked effect on their subsequent thermal decomposition. osti.govresearchgate.net The primary effects observed are a shortening of the induction period and an increase in the maximum velocity of the decomposition. researchgate.net

This phenomenon is attributed to the creation of additional nucleation sites by the radiation. dtic.mil The irradiation introduces defects and strain into the crystal lattice, effectively increasing the number of potential sites where decomposition can initiate. osti.gov This leads to a more rapid formation of stable product nuclei when the crystal is subsequently heated.

The mechanism proposed for the decomposition of irradiated this compound is similar to that of irradiated potassium permanganate. osti.govlookchem.com An activation energy of 1.09 eV has been calculated for the migration of point defects during the induction period of the decomposition of irradiated AgMnO₄. osti.gov A key difference noted between the decomposition of unirradiated and irradiated crystals is that the latter undergo significant physical disintegration during the acceleratory period. X-ray diffraction studies of irradiated crystals just before this disintegration show evidence of strain and fragmentation. osti.gov

Table 2: Effect of Pre-Irradiation on AgMnO₄ Thermal Decomposition

ParameterEffect of Pre-Irradiation
Induction Period Shortened. researchgate.net
Maximum Velocity Increased. researchgate.net
Mechanism The number of potential nucleation sites is increased by the radiation. dtic.mil
Physical State Irradiated crystals undergo physical disintegration during the acceleratory period. osti.gov

Photolytic Decomposition and Stability Under Illumination

This compound is a light-sensitive compound and should be handled under subdued light to prevent decomposition. The permanganate ion (MnO₄⁻) itself is known to be photochemically active.

Quantum Yields and Photochemical Pathways

The photodecomposition of the permanganate ion in aqueous solution has been studied, and the quantum yield is strongly dependent on the wavelength of the incident light. qcri.or.jp For example, the shorter wavelength absorption band (around 311 nm) is significantly more photoactive than the longer wavelength band (around 546 nm). qcri.or.jp The quantum yield is a measure of the efficiency of a photochemical process, representing the number of moles of a substance that reacts per mole of photons absorbed. mdpi.com

Theoretical studies suggest that the photodecomposition of the permanganate ion proceeds via excitation to specific electronic states, with the lowest excited state playing a crucial role. qcri.or.jp The process is thought to involve the formation of a peroxo complex intermediate, which then decomposes to produce manganese dioxide and molecular oxygen. qcri.or.jp The energy barrier in the lowest-excited-state potential curve is believed to be the reason for the strong wavelength dependence of the quantum yield. qcri.or.jp

Role of Silver Ion in Photo-Induced Processes

The silver ion (Ag⁺) itself has a high tendency for photolysis and plays a significant role in photo-induced processes. researchgate.net In various systems, the photo-induced reduction of silver ions leads to the formation of silver metal (Ag⁰). culturalheritage.org For example, under visible light irradiation in the presence of a sensitizing dye, silver ions can be reduced to form silver seeds, which then grow into larger nanoparticles. capes.gov.br

In the context of this compound, the combination of a photochemically active anion (MnO₄⁻) and a cation (Ag⁺) prone to photoreduction suggests a complex photolytic decomposition pathway. The absorption of light by the permanganate ion could initiate an intramolecular electron transfer, leading to the reduction of both the manganese center and the silver ion, and the oxidation of the oxygen atoms to form O₂. The catalytic properties of silver can also influence the decomposition, as silver can cycle between its metallic (Ag⁰) and ionic (Ag⁺) states, potentially facilitating redox reactions. culturalheritage.org

Solution-Phase Decomposition and Hydrolytic Pathways

This compound is unstable in water and undergoes decomposition. This instability is a key consideration in its synthesis and handling. The decomposition in aqueous solution can be considered a hydrolytic pathway.

One proposed reaction for the aqueous decomposition is: 2 AgMnO₄ + H₂O → Ag₂O + 2 MnO₂ + 1.5 O₂

This reaction indicates that in the presence of water, this compound breaks down into silver oxide, manganese dioxide, and oxygen gas. The process is essentially a redox reaction where the permanganate ion is reduced.

The kinetics of the reaction between silver(I) ions and permanganate ions have been studied in aqueous perchlorate solutions. researchgate.net These studies found that the reaction curves have a sigmoidal shape, indicating a complex, multi-stage process. The reaction is catalyzed by acid, with rates increasing as the concentration of H⁺ increases. researchgate.net Spectrophotometric evidence suggests the formation of a 1:1 binuclear intermediate complex between the silver ion and the permanganate ion during the reaction. researchgate.net While this study focuses on the oxidation of Ag(I) by permanganate, it provides insight into the interactions between these ions in an aqueous environment, which are relevant to the decomposition of solid AgMnO₄ when dissolved in water. The decomposition of other permanganate salts, such as those with complex cations, in aqueous solution is also noted to be much faster than in the solid state. acs.org

pH Dependence of Decomposition

The decomposition of this compound (AgMnO₄) is significantly influenced by the pH of the solution. The permanganate ion (MnO₄⁻) itself exhibits different stability and reactivity profiles across the pH spectrum. In neutral or slightly alkaline environments, the permanganate ion is relatively stable. However, its stability changes dramatically in strongly acidic or alkaline conditions.

Conversely, in strongly alkaline media (high pH), the permanganate ion can undergo disproportionation or react with hydroxide (B78521) ions to form manganate(VI) (MnO₄²⁻) and hypomanganate(V) species. sci-hub.se This makes it challenging to ascertain whether an oxidation reaction is proceeding through a one- or two-electron process at high pH values. sci-hub.se The stability of silver nanoparticles formed from the reduction of silver ions is also pH-dependent, with formation favored at higher pH levels. acs.org The control of pH is therefore crucial in reactions involving permanganate. acs.org

Research on the oxidation of various organic compounds by permanganate has shown varied pH dependence. For instance, the oxidation of some compounds shows negligible pH dependence within a certain range (e.g., pH 5.0-9.0), which is attributed to the fact that permanganate exists predominantly as the anionic MnO₄⁻ form due to its low pKa. researchgate.net However, in other cases, the reaction rates are found to increase with increasing acidity. researchgate.net The study of the kinetics of contaminant degradation by permanganate has often been conducted at a neutral pH of 7. nih.gov

The following table summarizes the general behavior of permanganate decomposition at different pH levels:

pH RangePredominant SpeciesGeneral Stability/Reactivity
Strongly Acidic (pH < 4) HMnO₄, MnO₄⁻, H⁺Catalyzed decomposition, formation of MnO₂ and O₂. researchgate.netsciencemadness.org
Neutral (pH ≈ 7) MnO₄⁻Relatively stable. sci-hub.se
Strongly Alkaline (pH > 10) MnO₄⁻, MnO₄²⁻Disproportionation to manganate(VI) and other species. sci-hub.se

This table provides a generalized overview. Specific reaction conditions and substrates can influence the behavior.

Solvation Effects on Stability and Reactivity

The solvent environment plays a critical role in the stability and reactivity of this compound and its complexes. The choice of solvent can influence reaction rates, product distribution, and the stability of the compound itself.

This compound has low solubility in water. sciencemadness.org The use of organic solvents allows the substrate and the oxidant to be in the same phase, which can avoid complications seen in aqueous reactions, such as decomposition at high pH and limited solubility of organic substrates. sci-hub.se However, the reactivity of permanganate can be influenced by the solvent's polarity and its ability to form complexes.

In the context of bis(pyridine)this compound (BPSP), a complex of this compound, the rate of oxidation of benzaldehydes was found to increase with an increasing amount of acetic acid in the solvent mixture. researchgate.net This suggests that the solvent composition directly impacts the reaction kinetics. The stability of related permanganate complexes, such as those with pyridine (B92270), can also be affected by the solvent. For example, the hemipyridine solvate of bis(pyridine)silver(I) permanganate shows instability due to the presence of benzene (B151609) substituting for pyridine at solvate sites, which is released at room temperature, disrupting the crystal lattice. researchgate.net

The polarity of the solvent can affect the stability of transition states in oxidation reactions. In non-polar solvents, the proximity of a counter-ion, like the quaternary ammonium (B1175870) ion in some permanganate salts, can stabilize the transition state. This effect is diminished in more polar solvents where the cation can be solvated. sci-hub.se For instance, in the oxidation of L-glutamine by permanganate in a t-butyl alcohol-water mixture, a decrease in the solvent polarity (increase in t-butyl alcohol content) led to a decrease in the oxidation rate. austinpublishinggroup.com

The choice of solvent is also critical to avoid unwanted reactions. Solvents like chloroform (B151607) and ethanol (B145695) are generally unsuitable for use with strong oxidizing agents like permanganate as they can be oxidized themselves. stackexchange.com More inert solvents such as methylene (B1212753) chloride, 1,2-dichloroethane, and alkanes are often preferred. stackexchange.com

The following table presents research findings on the effect of different solvents on reactions involving this compound or its complexes:

Solvent SystemObservationReference
Acetic Acid - Water The rate of oxidation of substituted benzaldehydes by bis(pyridine)this compound increased with an increase in the amount of acetic acid. researchgate.net
Benzene Used as a solvent for oxidation reactions with bispyridinethis compound. researchgate.net Instability observed in a hemipyridine solvate of bis(pyridine)silver(I) permanganate due to benzene at solvate sites. researchgate.net researchgate.net
Methylene Chloride Bispyridinethis compound is used for the oxidative deoximation of oximes in methylene chloride at room temperature. researchgate.net researchgate.net
Acetone Used as a solvent for the oxidative deoximation of oximes by bispyridinethis compound. researchgate.net researchgate.net
t-Butyl Alcohol - Water In the oxidation of L-glutamine by permanganate, decreasing the solvent polarity by increasing t-butyl alcohol content decreased the reaction rate. austinpublishinggroup.com

Advanced Coordination Chemistry and Complex Formation

Synthesis and Structural Characterization of Pyridine-Silver Permanganate (B83412) Complexes

The interaction between silver permanganate and pyridine (B92270) yields a series of well-defined coordination complexes. The synthesis of these compounds often involves the reaction of a silver salt, such as silver nitrate (B79036) or silver sulfate (B86663), with a permanganate salt like potassium or sodium permanganate in the presence of pyridine. mdpi.comsciencemadness.org

Early work identified complexes such as [AgPy₂]MnO₄ and a compound with the formula AgPy₂.₅MnO₄. mdpi.com More recent and detailed studies have clarified the existence and composition of these and other related complexes. For instance, pure bis(pyridine)silver(I) permanganate, [AgPy₂]MnO₄, can be isolated by reacting [AgPy₂]NO₃ with a concentrated sodium permanganate solution. mdpi.com Another key compound, a double salt with the formula 4[AgPy₂MnO₄]·[AgPy₄]MnO₄, is prepared by adding water to a pyridine solution of AgMnO₄. mdpi.com These complexes are often crystalline, purple materials whose stability and decomposition points vary with their composition. mdpi.com

Structural characterization, including single-crystal X-ray diffraction, has been crucial in understanding these compounds. For example, a solvated complex, [AgPy₂]MnO₄·0.5py, reveals that α-C–H···O–Mn hydrogen-bonded structures are present. researchgate.net In the double salt 4[AgPy₂MnO₄]·[AgPy₄]MnO₄, unique structural features are observed, including both coordinated and non-coordinated permanganate anions, chain-like [Ag(py)₂]⁺ units, and tetrahedral [Ag(py)₄]⁺ cations. rsc.orgresearchgate.net

Several pyridine-silver permanganate adducts with different stoichiometric ratios of pyridine to silver have been isolated and characterized. mdpi.com These variations lead to different crystal structures and properties. The interconversion between these adducts is possible under specific conditions, such as controlled solvent evaporation or vacuum treatment. mdpi.com For example, the complex with the highest pyridine content, [AgPy₄]MnO₄, can decompose into the double salt (Py/Ag = 2.4) by controlled evaporation of the solvent. mdpi.com

Conformational analysis of these adducts reveals important structural details. In the [Ag(py)₂MnO₄] moiety, the two pyridine rings are rotated relative to each other. rsc.org In complexes like the hemipyridine solvate of bis(pyridine)silver(I) perchlorate (B79767), which is isomorphic with the permanganate analog, two [Agpy₂]⁺ cations form a dimeric unit where each silver ion is connected to two oxyanion anions. researchgate.netdntb.gov.ua These structural arrangements are stabilized by weak interactions, including Cα–H···O(permanganate) hydrogen bonds, which play a significant role in the complex's stability and reactivity. rsc.org

Stoichiometry of Pyridine-Silver Permanganate Complexes
FormulaCommon Name/DescriptionPyridine/Silver RatioReference
[AgPy₂]MnO₄Bis(pyridine)silver(I) permanganate2 mdpi.comresearchgate.netsci-hub.se
4[AgPy₂MnO₄]·[AgPy₄]MnO₄Double salt-type complex (formerly [AgPy₂.₂₅]MnO₄)2.4 mdpi.comresearchgate.netrsc.org
[AgPy₂]MnO₄·0.5pyHemipyridine solvate (formerly AgPy₂.₅MnO₄)2.5 mdpi.comresearchgate.netsci-hub.se
[AgPy₄]MnO₄Tetrakis(pyridine)silver(I) permanganate4 mdpi.com

The electronic structure of the permanganate ion is significantly influenced by its coordination environment within the silver-pyridine complexes. This is evident from UV-Vis spectroscopic studies. mdpi.com The electronic spectra of these complexes show bands corresponding to transitions within the pyridine ligand, charge transfer between the silver ion and pyridine, and transitions within the permanganate ion itself. mdpi.com

The permanganate ion (MnO₄⁻) has a tetrahedral geometry and its electronic transitions are well-characterized. rsc.orgiaea.org In the pyridine complexes, these transitions are observed alongside those of the [AgPyₓ]⁺ cation. For instance, diffuse reflection UV-Vis spectroscopy of the double salt complex revealed bands assigned to combined Ag-Py charge transfer and MnO₄⁻ transitions, as well as distinct bands for pyridine (n–π*) and permanganate (t₁-2e) transitions. mdpi.com This overlap and interaction indicate electronic coupling between the components of the complex.

Electronic Transitions in a Pyridine-Silver Permanganate Complex (Compound 4a)
Wavelength (nm)AssignmentReference
219.9Combined Ag-Py (CT) and MnO₄⁻ (¹A₁→¹T₂(t₁→4t₂)) mdpi.com
258.4Pyridine (¹A₁→¹B₂(n–π*)) and MnO₄⁻ (¹A₁→¹T₂(3t₂→2e)) mdpi.com
521.9 and 710.1Components of MnO₄⁻ (¹A₁→¹T₂(t₁→2e)) and (¹A₁→¹T₁(t₁→2e)) mdpi.com

Intramolecular Redox Reactions within Coordination Complexes

A key feature of pyridine-silver permanganate complexes is their propensity to undergo intramolecular redox reactions, where the coordinated pyridine ligand acts as a reducing agent for the permanganate anion.

Upon heating, pyridine-silver permanganate complexes decompose exothermically in what is described as a solid-phase quasi-intramolecular redox reaction. mdpi.comrsc.orgnih.gov This reaction can occur at relatively low temperatures (e.g., starting around 50-70 °C) and even below the temperature at which pyridine would typically be lost from the complex. mdpi.comresearchgate.net

The proposed mechanism for this thermal decomposition is initiated by the hydrogen bond between an α-CH group of a pyridine ring and an oxygen atom of the permanganate ion. mdpi.comresearchgate.netrsc.org Thermal activation leads to a rearrangement, resulting in a 2-hydroxypyridine (B17775) derivative. mdpi.com This is followed by further transformations and decomposition of intermediates, producing gaseous products like CO, CO₂, NO, and H₂O, with solid end products consisting mainly of metallic silver and manganese oxides (e.g., Mn₃O₄). mdpi.comresearchgate.netrsc.org Notably, the reaction proceeds even in an inert atmosphere, indicating that the permanganate ion is the oxidant, not atmospheric oxygen. mdpi.com

In the case of this compound, the choice of ligand dictates the decomposition pathway. When pyridine is the ligand, thermal decomposition leads to a composite of Ag and Mn₃O₄. researchgate.netacs.org In contrast, when ammonia (B1221849) is the ligand, as in [Ag(NH₃)₂]MnO₄, the solid-phase redox reaction yields pure AgMnO₂ upon annealing. nih.govacs.orgepa.gov This difference highlights the profound influence of the ligand. The pyridine environment, with its specific steric and electronic properties and its ability to form α-CH···O hydrogen bonds, facilitates a specific electron transfer pathway that results in the complete reduction of silver ions to metallic silver and the reduction of permanganate to a lower manganese oxide. researchgate.netrsc.org This reactivity suggests that the pyridine ligand environment modulates the redox potential of the MnO₄⁻/Mn(II/III) couple relative to the Ag⁺/Ag⁰ couple, favoring the observed intramolecular reaction pathway. The stabilization of Fe(III) by certain ligands, for instance, has been shown to decrease the standard redox potential of the Fe(II)/Fe(III) couple, and similar principles apply here. nih.gov

Reactivity of this compound Complexes in Organic Transformations (Mechanistic Focus)

Bis(pyridine)silver(I) permanganate has emerged as a strategically important oxidant in complex organic synthesis, particularly for the late-stage C-H hydroxylation of diketopiperazines. nih.govresearchgate.net This transformation is crucial for the synthesis of epipolythiodiketopiperazine (ETP) alkaloids, which are potent anticancer agents. nih.gov

The mechanism of this oxidation has been investigated through computational and experimental studies. researchgate.netmit.edu The reaction is believed to proceed via a rate-limiting hydrogen atom transfer (HAT) from the substrate's C-H bond to the permanganate ion. mit.edu This generates a carbon-centered radical and a reduced manganese species. This step is followed by a rapid "oxygen rebound," where the oxidized carbon center couples with an oxygen atom from the manganese species, forming a permanganate ester. mit.edu Subsequent hydrolysis yields the final hydroxylated product. mit.edu The bis(pyridine)silver(I) counter-ion plays a critical role by enhancing the oxidant's solubility in organic solvents and influencing the reaction outcome through ion-pairing effects. researchgate.netmit.edu

In other transformations, such as the oxidation of substituted benzaldehydes to their corresponding benzoic acids, a different mechanism has been proposed. researchgate.net Kinetic studies suggest the reaction is first-order with respect to both the oxidant and the aldehyde. The proposed mechanism involves a nucleophilic attack by a permanganate-oxygen on the carbonyl carbon of the aldehyde, followed by a subsequent hydride transfer in the rate-determining step. researchgate.net This highlights that the mechanistic pathway is highly dependent on the nature of the organic substrate being oxidized.

C-H Oxidation Mechanisms by Bis(pyridine)silver(I) Permanganate

The oxidation of organic substrates by bis(pyridine)silver(I) permanganate, [Ag(py)₂]MnO₄, is a synthetically valuable transformation, particularly for the late-stage functionalization of complex molecules. acs.org Mechanistic studies, primarily employing density functional theory (DFT) computations, have elucidated the intricate pathways involved in C-H bond activation. acs.orgnih.gov

The fundamental mechanism for the C-H oxidation of alkanes and complex substrates like diketopiperazines proceeds through a hydrogen atom transfer (HAT) process. acs.orgresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from a C-H bond by the permanganate ion, occurring via an open-shell singlet transition state. researchgate.netmit.edu This step leads to the formation of a radical intermediate. Following the initial C-H abstraction, the mechanism involves two competing pathways: an "O-rebound" and an "OH-rebound" step. acs.orgresearchgate.netescholarship.org The O-rebound pathway forms a Mn(V) permanganate ester, while the OH-rebound pathway leads to an alcohol intermediate. mit.edu

In substrates with multiple susceptible C-H bonds, such as complex diketopiperazines, the reagent can facilitate a dual C-H oxidation. acs.orgresearchgate.net After the first oxidation event, a second equivalent of the oxidant engages in another C-H oxidation. researchgate.netescholarship.org This subsequent oxidation often proceeds with a lower free energy barrier compared to the initial one. acs.orgresearchgate.net This is attributed to directing effects from the newly introduced functional group and the potential generation of a more reactive oxidant species after the first C-H oxidation. acs.org The oxidation of α-deuterioformic acid with bis(pyridine)silver(I) permanganate exhibits a significant primary kinetic isotope effect (kH/kD = 3.69 at 298 K), supporting the cleavage of the C-H bond as the rate-determining step. niscpr.res.in

The thermal decomposition of the [Ag(py)₂]MnO₄ complex itself is proposed to be initiated at the hydrogen bond formed between an alpha-C-H group of a coordinated pyridine ligand and an oxygen atom of the permanganate anion. mdpi.com

Table 1: Mechanistic Steps in C-H Oxidation by Bis(pyridine)silver(I) Permanganate

Step Description Key Intermediate/Transition State
1. C-H Abstraction Hydrogen Atom Transfer (HAT) from the substrate to the permanganate ion. Open-shell singlet transition state
2. Rebound Competing pathways for C-O bond formation. Mn(V) permanganate ester (O-rebound) or Alcohol + Mn(IV) species (OH-rebound)

| 3. Second Oxidation | Oxidation of a second C-H bond, often with a lower activation barrier. | Facilitated by directing effects and a potentially more reactive oxidant. |

Regioselectivity and Stereoselectivity in Complex Substrate Oxidation

The selective oxidation of one C-H bond over others in a complex molecule is a significant challenge in synthetic chemistry. Bis(pyridine)silver(I) permanganate has demonstrated remarkable selectivity in various applications. acs.org

Regioselectivity: The prediction of the site of oxidation in complex substrates can be guided by computational models. acs.org For instance, a mathematical model developed using hydantoin (B18101) derivatives as a training set successfully predicted the oxidation sites in more complex diketopiperazine systems. acs.org This model identified two key descriptors that govern regioselectivity:

Hammett Values: Electronic effects, quantified by Hammett parameters, influence the reactivity of C-H bonds.

Percent Buried Volume (%V_bur): This steric parameter quantifies the accessibility of a given C-H bond to the oxidant.

In studies on model diketopiperazines, the regioselectivity is consistent with the inherent strength of the C-H bonds. Calculations of bond dissociation energies (BDEs) revealed that the weakest C-H bonds are the ones experimentally observed to undergo oxidation. mit.edu

Stereoselectivity: The oxidation process can also be highly stereoselective. In the permanganate-promoted dihydroxylation of a C3-indole-substituted diketopiperazine, the reaction yielded a diol product as a single diastereomer. acs.orgescholarship.org This high degree of stereocontrol is critical in the synthesis of structurally complex natural products. Factors that can prevent the formation of alternative products, such as ketones, include the conformational flexibility of the substrate ring and significant steric hindrance that makes a potential oxidation site inaccessible to the ion-paired oxidant species. acs.orgresearchgate.netescholarship.org

The use of chiral cations paired with the permanganate anion is a known strategy for inducing enantioselectivity. rsc.org For example, cinchonidine-derived chiral cations have been used with potassium permanganate to achieve asymmetric oxidative cyclization and dihydroxylation reactions. rsc.org This highlights the potential for developing enantioselective variants of this compound-based oxidations by modifying the ligand sphere.

Table 2: Factors Influencing Selectivity in Oxidation Reactions

Selectivity Type Influencing Factors Example
Regioselectivity Electronic Effects (Hammett values), Steric Accessibility (% Buried Volume), Bond Dissociation Energy (BDE) Preferential oxidation of the weakest C-H bonds in diketopiperazines. acs.orgmit.edu
Stereoselectivity Substrate Conformation, Steric Hindrance, Nature of the Oxidant Species Formation of a single diol diastereomer in diketopiperazine oxidation. acs.orgescholarship.org

| Enantioselectivity | Use of Chiral Cations/Ligands | Asymmetric dihydroxylation using cinchonidine-derived cations with permanganate. rsc.org |

Role of Counter-Cation and Ion-Pairing in Oxidation Mechanisms

The role of the counter-cation in permanganate oxidations extends beyond simply enhancing solubility in organic solvents. nih.gov DFT studies have revealed that the bis(pyridine)silver(I) cation, [Ag(py)₂]⁺, is intimately involved in the reaction mechanism through ion-pairing effects. acs.orgmit.edu

The aggregation state of the oxidant and the formation of ion pairs are critical determinants of reactivity and efficiency. acs.orgescholarship.org Specifically, the success of a second C-H oxidation in a dual oxidation sequence is critically dependent on the presence of an ion-paired oxidant. nih.govresearchgate.net The close proximity of the [Ag(py)₂]⁺ counter-cation to the permanganate anion in the ion pair is crucial for facilitating this second oxidation step. nih.gov

Computational analysis comparing the "naked" permanganate ion (MnO₄⁻) with ion-paired models (e.g., with [Ag(py)₂]⁺) shows that the presence of the counter-cation can influence the energy barriers of the reaction. nih.gov While the effect on the first C-H abstraction barrier may be modest, the ion pair plays a more pronounced role in the subsequent steps, leading to the efficient dual oxidation of the substrate. nih.gov This mechanistic insight rationalizes why certain complex oxidations are successful only under specific conditions where such ion-pairing is favored. acs.org The cation's role is therefore not passive; it is an active participant in the key bond-forming and bond-breaking events of the oxidation mechanism. mit.edu

Theoretical and Computational Chemistry of Silver Permanganate

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of silver permanganate (B83412). These studies elucidate the nature of the chemical bonds and the distribution of electrons within the molecule and its crystalline form.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and crystal structures of complex materials like silver permanganate. bath.ac.ukmdpi.com DFT calculations can accurately predict geometric parameters and electronic properties. For instance, studies on related compounds like silver orthophosphate (Ag₃PO₄) have shown that hybrid DFT methods can reproduce structural, electronic, and optical properties with high accuracy. bath.ac.uk This level of theory is essential for understanding the covalent interactions within the permanganate anion and its interaction with the silver cation. bath.ac.uk Theoretical calculations for silver clusters using DFT have also been successful in determining their stable structures and free energies. rsc.org

In the context of this compound, DFT has been used to study its structure, with some research indicating a monoclinic crystal system (space group P2₁/n). arxiv.org Computational studies on related permanganate systems, often employing the B3LYP functional, have been effective in modeling oxidation reactions. researchgate.net The application of DFT extends to predicting vibrational spectra (IR and Raman), which are crucial for characterizing the compound and understanding its bonding. mdpi.com

Table 1: Selected DFT Applications in Related Systems

SystemDFT Functional/MethodKey Findings
Ag₃PO₄Hybrid DFTAccurately predicts structural, electronic, and optical properties. bath.ac.uk
Permanganate Oxidation of AlkenesB3LYP/6-311++G**Elucidated transition state structures and the role of intermediate complexes. researchgate.net
Permanganate Ion (MnO₄⁻)TD-DFTInvestigated vibronic coupling and resolved controversies in the assignment of its absorption spectrum. researchgate.netacs.org
Silver ClustersDFT/TD-DFTDetermined the stability, structure, and optical properties of small silver clusters. rsc.org

This table is generated based on data from multiple sources and provides examples of how DFT is applied to similar or component systems of this compound.

The intense purple color of the permanganate ion, and by extension this compound, is a classic example of a Ligand-to-Metal Charge Transfer (LMCT) transition. scribd.comlibretexts.org In this process, an electron is excited from a molecular orbital that is primarily ligand (oxygen) in character to an empty d-orbital of the central metal (manganese). scribd.comslideshare.net This transition is responsible for the strong absorption of light in the visible region. libretexts.orgnih.gov

The energy of the LMCT band is influenced by the high oxidation state (+7) of the manganese atom, which makes it a strong electron acceptor. scribd.comlibretexts.org Computational studies, particularly Time-Dependent DFT (TD-DFT), have been employed to analyze and predict these electronic transitions. researchgate.net These calculations help in assigning the specific orbitals involved in the LMCT process. For the permanganate ion, the transition is often described as an electron moving from a non-bonding t₁ orbital (ligand-based) to a metal-based e* orbital. nih.gov

Computational chemistry offers powerful methods for predicting spectroscopic properties beyond simple identification. For the permanganate ion, TD-DFT calculations have been instrumental in simulating its UV-Vis absorption spectrum, including the intricate vibronic (vibrational-electronic) structure. researchgate.netacs.org These simulations can reproduce features like the blurred structure of certain absorption bands, attributing them to phenomena like Jahn-Teller splitting in excited states. acs.org

By calculating the vibrational frequencies, theoretical methods can predict IR and Raman spectra. mdpi.com This is particularly useful for complex structures or for identifying specific vibrational modes associated with certain bonds or functional groups. For instance, in pyridine (B92270) complexes of this compound, spectroscopic studies combined with theoretical analysis help to understand the interactions between the pyridine ligand and the permanganate anion. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a key tool for investigating the mechanisms of reactions involving this compound, such as its decomposition and oxidation capabilities. These models help to map out the energetic landscape of a reaction, identifying intermediates and transition states.

The oxidation and decomposition pathways of permanganate compounds have been extensively studied using computational methods. For example, DFT computations have been used to examine the mechanism of C-H bond oxidation by permanganate. mit.edu These studies have revealed that the reaction often proceeds through a rate-limiting hydrogen atom transfer (HAT) step. mit.edu The role of the counter-ion, such as the bis(pyridine)silver(I) cation, has also been investigated, showing that it can influence the reaction's free energy barriers. mit.edu

In the thermal decomposition of this compound and its complexes, computational models can help to elucidate the sequence of events. For instance, in pyridine complexes of this compound, a proposed decomposition mechanism involves a hydrogen bond between the pyridine ring and an oxygen atom of the permanganate ion, leading to a rearrangement through specific transition states. mdpi.com Similarly, the decomposition of other permanganate salts has been modeled to understand the solid-phase redox reactions that occur. nih.gov The mechanism of permanganate oxidation of various organic substrates, such as alkenes and amino acids, has been clarified through computational studies, often pointing to the formation of cyclic manganate(V) intermediates. researchgate.netsci-hub.se

A significant application of computational chemistry is the prediction of activation energies (Ea), which are crucial for determining reaction rates. By calculating the energies of reactants, transition states, and products, the energy barrier for a reaction can be determined.

For permanganate oxidations, DFT calculations have been used to compute activation energies for reactions with various substrates. researchgate.net For example, the activation energy for the reaction of permanganate with ethene has been calculated, and the effect of substituents on the activation energy has been explored. researchgate.net It has been shown that factors like the formation of intermediate complexes can significantly affect the calculated activation energies. researchgate.net

Kinetic models have also been developed based on experimental data, which can then be supported or further explained by computational findings. For the thermal decomposition of solid this compound, semi-empirical equations based on a statistical distribution of activation energies have been successfully applied to model the kinetics. nih.gov Experimental studies on the decomposition of potassium permanganate have determined activation energies for different stages of the reaction, such as nucleation and the growth of the product phase, providing valuable data that can be used to benchmark computational models. royalsocietypublishing.org

Table 2: Computationally and Experimentally Determined Activation Parameters for Permanganate Reactions

ReactionMethodActivation Energy (kcal/mol or kJ/mol)Notes
Permanganate oxidation of etheneCCSD/6-311++G**Reasonable calculated activation energy researchgate.netB3LYP functional showed larger than experimental substituent effects researchgate.net
Permanganate oxidation of L-phenylalanineExperimental (autocatalytic pathway)Not specifiedReaction is autocatalyzed by manganese dioxide product ub.edu
Thermal decomposition of Potassium PermanganateExperimental37.0 kcal/mol (exponential acceleration); 31.0 kcal/mol (interface reaction) royalsocietypublishing.orgProvides benchmark data for solid-state decomposition models. royalsocietypublishing.org
Thermal decomposition of [Hexakis(urea-O)iron(III)] PermanganateExperimental (non-linear regression)80.63 kJ/mol acs.orgSolid-phase intramolecular redox reaction. acs.org

This table presents a selection of activation energy data from the literature for permanganate reactions, illustrating the types of systems studied. Specific values for this compound are less commonly reported in this direct computational context.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a computational microscope, providing insights into the time-dependent behavior of atoms and molecules. This technique is invaluable for understanding complex processes in different states of matter. For this compound (AgMnO₄), MD simulations can elucidate its dynamic properties both in solution and in the solid state. Although dedicated, comprehensive MD studies specifically targeting this compound are not extensively found in peer-reviewed literature, a theoretical framework can be constructed by combining simulation data from its constituent ions—the silver cation (Ag⁺) and the permanganate anion (MnO₄⁻)—with general principles of computational chemistry.

The behavior of this compound in an aqueous solution is governed by the intricate interplay of ion-water and ion-ion interactions. MD simulations can model the structure of hydration shells, the dynamics of water molecules around the ions, and the thermodynamics of ion pairing.

Ionic Solvation:

Permanganate Anion (MnO₄⁻): Ab initio molecular dynamics (AIMD) simulations, often performed on related salts like potassium permanganate, reveal that the permanganate ion's interaction with water is complex. researchgate.netrsc.org The tetrahedral MnO₄⁻ anion is solvated by water molecules that form hydrogen bonds with its oxygen atoms. AIMD studies, which calculate electronic structure on-the-fly, are crucial for accurately capturing the charge distribution and polarizability of the MnO₄⁻ ion and its influence on the surrounding solvent structure. rsc.orgaip.org

Silver Cation (Ag⁺): The solvation of the Ag⁺ ion in water has been a subject of numerous computational studies. Accurately modeling its behavior requires force fields that can account for polarization effects, as Ag⁺ is a soft cation. researchgate.netkarazin.ua Classical non-polarizable force fields often fail to reproduce experimental solvation enthalpies and structural data. Polarizable force fields or AIMD are therefore preferred to correctly describe the Ag⁺-water interaction and the structure of its first and second hydration shells. karazin.uanih.gov

Ion Pairing and Dynamics:

In solution, Ag⁺ and MnO₄⁻ ions can exist in various states of association, including contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and fully solvated, separated ions. pnnl.govpku.edu.cn MD simulations can quantify the relative stability of these states by calculating the Potential of Mean Force (PMF) along the inter-ionic separation coordinate. nih.govpnnl.gov This would reveal the free energy barriers for association and dissociation, providing kinetic information about ion pairing. The dynamics of the surrounding water molecules, such as their reorientation times and exchange rates between the solvation shell and the bulk, would be significantly altered depending on the state of ion pairing, a phenomenon that can be precisely tracked in simulations. pnnl.govmit.edu

The table below outlines the key conceptual elements and computational approaches for simulating the aqueous behavior of this compound.

Simulation Aspect Computational Method Key Parameters & Observables Anticipated Findings for AgMnO₄
Ionic Solvation Ab Initio MD (AIMD) or Polarizable Force Field MDRadial Distribution Functions (g(r)), Coordination Numbers, Solvation Free EnergyDetermination of the precise structure and stability of the hydration shells around Ag⁺ and MnO₄⁻ ions.
Ion Pairing Umbrella Sampling MD to compute Potential of Mean Force (PMF)Inter-ionic distance, free energy minima corresponding to CIP/SSIP, association constants (Kₐ)Quantification of the thermodynamic preference for Ag⁺ and MnO₄⁻ to form contact or solvent-separated pairs in water. nih.gov
Solvent Dynamics Standard MD simulationsWater residence times in hydration shells, reorientational correlation functionsInsight into how the Ag⁺ and MnO₄⁻ ions, and their pairing, affect the mobility and structure of surrounding water molecules.

MD simulations are also exceptionally well-suited for exploring the atomic-level dynamics within the this compound crystal lattice. These simulations can provide a bridge between the static crystal structure and experimentally observed macroscopic properties, such as thermal decomposition. The starting point for such a simulation is the experimentally determined monoclinic crystal structure of AgMnO₄. researchgate.net

Lattice Dynamics and Thermal Behavior:

Experimental studies on the thermal decomposition of solid this compound indicate that the process is preceded by a notable increase in lattice distortion and strain. osti.gov It has been suggested that dynamic lattice distortions are responsible for the appearance of forbidden bands in the infrared spectra of some permanganate salts. sciencemadness.orgresearchgate.net MD simulations can directly model these phenomena by simulating the crystal at various temperatures. By tracking the atomic positions over time, one can analyze the amplitude of thermal vibrations, calculate the thermal expansion tensor, and observe the onset of lattice instabilities that may lead to phase transitions or decomposition.

Modeling Thermal Decomposition:

The thermal decomposition of this compound is a complex solid-state redox reaction. researchgate.netacs.org While classical MD with non-reactive force fields can model pre-decomposition dynamics, simulating the chemical bond-breaking and formation events requires more advanced methods like ab initio MD or the use of reactive force fields (e.g., ReaxFF). nih.gov Such simulations could, in principle, trace the entire decomposition pathway, identifying the initial steps of electron transfer from the permanganate oxygen atoms to the silver ions, the subsequent release of oxygen, and the rearrangement of the remaining atoms into the final solid products, silver and manganese dioxide. osti.gov

The following table outlines a hypothetical computational workflow for investigating the solid-state dynamics of this compound.

Phenomenon Computational Approach Simulation Details Key Outputs
Lattice Vibrations MD simulation in the NVE or NVT ensemble with a suitable force field.Simulation of a supercell of the AgMnO₄ crystal structure at low temperature.Phonon dispersion curves, vibrational density of states, identification of soft modes.
Thermal Expansion & Strain MD simulation in the NPT ensemble across a range of temperatures.The simulation box is allowed to change size and shape according to the calculated internal pressure tensor.Thermal expansion coefficients, temperature-dependent lattice parameters, quantification of lattice strain. osti.gov
Decomposition Mechanism Ab Initio MD (AIMD) or Reactive Force Field (ReaxFF) MD.The system is heated gradually to temperatures where decomposition is known to occur experimentally.Trajectories of bond-breaking/formation, identification of reaction intermediates, activation energy barriers for decomposition steps. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopy are powerful methodologies for observing chemical species and their transformations under actual reaction conditions. These techniques allow for the direct correlation of catalytic activity and selectivity with the evolving structural and electronic properties of the material, providing a dynamic picture of the reaction mechanism. For silver permanganate (B83412), this involves monitoring the distinct spectral signatures of the permanganate ion and any intermediates or products that form.

Time-resolved spectroscopy is crucial for elucidating the kinetics of reactions involving silver permanganate. By tracking spectral changes over time, reaction rates, orders, and the influence of various parameters can be determined.

UV-Visible Spectroscopy: The kinetics of permanganate reactions are frequently studied using UV-Vis spectrophotometry due to the strong absorbance of the permanganate ion (MnO₄⁻) in the visible spectrum. researchgate.netsemanticscholar.org The progress of reactions can be monitored by observing the decrease in absorbance at the characteristic maximum wavelength (λ_max) for MnO₄⁻, which is typically around 525-526 nm. semanticscholar.org

Kinetic studies on the electron-transfer reaction between silver(I) and permanganate ion in aqueous perchlorate (B79767) solutions have been conducted by monitoring these spectral changes. researchgate.net Such investigations revealed that the reaction exhibits complex kinetics, with pseudo-first-order plots showing a sigmoidal shape, indicating an initial fast rate followed by a slower period. researchgate.net The reaction is also found to be acid-catalyzed. researchgate.net Time-resolved spectra during the oxidation of various substrates by permanganate clearly show the gradual disappearance of the permanganate band, allowing for the calculation of observed rate constants (k_obs). semanticscholar.org

Interactive Table: Spectroscopic Monitoring of Permanganate Reactions This table summarizes the key spectroscopic features used in kinetic studies of permanganate ions.

TechniqueAnalyteWavelength (λ_max)Observation for Kinetic AnalysisReference
UV-Vis SpectroscopyPermanganate Ion (MnO₄⁻)~526 nmGradual decrease in absorbance over time researchgate.netsemanticscholar.org
UV-Vis SpectroscopyManganate(VI) (in basic media)~415 nmGrowth of absorbance band semanticscholar.org

Raman Spectroscopy: Operando Raman spectroscopy is another valuable tool for reaction monitoring, capable of providing structural information about vibrational modes. While specific time-resolved Raman studies on this compound kinetics are not extensively documented, the technique has been successfully applied to the thermal decomposition of other permanganates, such as potassium permanganate. scispace.com For this compound complexes, Raman spectroscopy has been used for structural characterization, identifying the vibrational modes of the permanganate anion and ligands. researchgate.net Given its sensitivity to molecular vibrations, operando Raman spectroscopy could, in principle, be used to monitor the disappearance of the characteristic Mn-O stretching modes of the MnO₄⁻ tetrahedron and the appearance of new bands corresponding to decomposition products like manganese oxides. nih.gov

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that is highly sensitive to the local electronic and geometric structure of the absorbing atom. mdpi.com The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly useful for determining the oxidation state of an element. mdpi.comresearchgate.net An increase in the oxidation state of a metal ion leads to a "blue shift" of the absorption edge to higher energy. rsc.org

For this compound, XAS can be employed to track the oxidation state of manganese during a reaction. In its initial state in AgMnO₄, manganese exists in the +7 oxidation state. wikipedia.org During thermal decomposition or other redox reactions, the Mn(VII) is reduced to lower oxidation states, such as Mn(IV) in manganese dioxide (MnO₂) or Mn(III) in Mn₂O₃. ijcea.orgresearchgate.net

This change would be directly observable as a shift in the Mn K-edge energy to lower values. ramartipublishers.com Studies on various manganese oxides have demonstrated a nearly linear relationship between the Mn K-edge energy and the formal oxidation state, allowing for precise quantification. ramartipublishers.com For example, operando XAS studies on Au-MnOx catalysts revealed that manganese assumes a higher oxidation state under reaction conditions when gold is present. researchgate.net Similarly, XAS has been used to probe manganese oxidation state changes in complex biological systems. nih.gov The technique can also be applied to the silver K-edge to monitor any changes in the oxidation state of silver, though it typically remains as Ag(I) or is reduced to Ag(0). esrf.frrepositorioinstitucional.mx

Interactive Table: Expected XAS K-Edge Shifts during AgMnO₄ Reduction This table illustrates the expected changes in the manganese K-edge absorption energy as its oxidation state changes during a reaction.

Manganese SpeciesOxidation StateExpected K-Edge Position (Relative)Reference
Permanganate (MnO₄⁻)+7Highest Energy rsc.orgwikipedia.org
Manganese Dioxide (MnO₂)+4Intermediate Energy ramartipublishers.com
Manganese(III) Oxide (Mn₂O₃)+3Lower Energy ramartipublishers.com
Manganese(II) Oxide (MnO)+2Lowest Energy ramartipublishers.com

Advanced Crystallographic Techniques for Structural Transformations

Crystallographic techniques are essential for determining the atomic arrangement in solid materials and for tracking changes in the crystal structure during chemical or physical processes.

X-ray diffraction (XRD) is the primary technique for identifying crystalline phases in a material. nih.gov Studies on the thermal decomposition of this compound have utilized various XRD methods, including Laue, rotation, and powder diffraction, to follow the structural changes. astm.orgasme.org Upon heating, the decomposition of crystalline this compound is marked by the complete disappearance of its characteristic X-ray powder diffraction pattern. cdnsciencepub.com

The solid products of the decomposition have been identified through a combination of chemical analysis and XRD. cdnsciencepub.comcdnsciencepub.com These products typically include silver oxide (Ag₂O), manganese dioxide (MnO₂), and elemental silver (Ag). cdnsciencepub.com In many cases, the decomposition products are found to be amorphous, as evidenced by the lack of any new, sharp diffraction peaks in the XRD patterns of the heated samples. cdnsciencepub.comcdnsciencepub.com The decomposition of related complexes, such as bis(ammine)silver(I) permanganate, also yields finely dispersed elemental silver and amorphous manganese oxides. researchgate.net

Interactive Table: Crystalline Phases in AgMnO₄ Decomposition This table outlines the phases present before and after the thermal decomposition of this compound as identified by XRD.

StateCrystalline Phases Identified by XRDProduct NatureReference
InitialThis compound (AgMnO₄)Crystalline astm.orgcdnsciencepub.com
After DecompositionNone (original pattern disappears)Amorphous oxides, elemental silver cdnsciencepub.comcdnsciencepub.com

Neutron diffraction is a powerful crystallographic technique that is complementary to XRD. stfc.ac.uk While X-rays interact with the electron cloud of an atom, neutrons interact with the nucleus. This property makes neutron diffraction particularly sensitive to the positions of light atoms, such as oxygen, even in the presence of heavy atoms like silver and manganese. stfc.ac.uk

While there are no extensive neutron diffraction studies specifically on this compound reported, the technique is highly applicable for elucidating its detailed structure and transformation mechanisms. It could provide precise locations of the oxygen atoms within the permanganate tetrahedron and track their displacement or loss during decomposition. The applicability of this technique to permanganate salts has been demonstrated in studies on other compounds, such as ammonium (B1175870) permanganate. researchgate.net Neutron diffraction is also sensitive to magnetic structure, which could be relevant for characterizing the magnetic properties of manganese-containing decomposition products. stfc.ac.ukaps.org

Electrochemical Characterization for Redox Potential and Reactivity

Electrochemical methods provide fundamental data on the redox properties of a compound, which are central to its reactivity as an oxidizing agent.

The reactivity of this compound is governed by the redox potentials of the permanganate anion (MnO₄⁻) and the silver cation (Ag⁺). The reduction of the permanganate ion can proceed through different pathways depending on the pH of the solution. wikipedia.org The standard redox potentials for key half-reactions are well-established. researchgate.net A kinetic investigation of the reaction between Ag⁺ and MnO₄⁻ highlighted the thermodynamic considerations based on these potentials. researchgate.net Although the standard potentials suggest that the oxidation of Ag(I) to Ag(II) by permanganate is thermodynamically unfavorable, the reaction is observed to occur, pointing to a complex, kinetically driven mechanism. researchgate.net

Interactive Table: Standard Redox Potentials Relevant to this compound This table lists the standard electrode potentials (E°) for the manganese and silver couples.

Half-ReactionStandard Potential (E°) vs. SHEReference
MnO₄⁻ + e⁻ → MnO₄²⁻+0.56 V researchgate.net
MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 V researchgate.netuiuc.edu
Ag²⁺ + e⁻ → Ag⁺+1.98 V researchgate.net

Advanced electrochemical techniques can provide further insight. For instance, particle impact voltammetry has been used to measure the redox behavior of individual silver nanoparticles. rsc.org Electrochemical deposition methods are used to create thin films of silver and manganese oxides, whose properties can then be studied. ijcea.org These characterization studies often use techniques like X-ray Photoelectron Spectroscopy (XPS) in conjunction with electrochemical measurements to correlate the surface composition and oxidation states (e.g., Mn³⁺, Mn⁴⁺) with the material's reactivity. ijcea.org

Cyclic Voltammetry for Redox Couples

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of chemical species. ekb.eglibretexts.org By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction events occur for electroactive species like the permanganate and silver ions. libretexts.org

While specific CV studies on this compound are not extensively detailed in readily available literature, the behavior can be inferred from studies on related compounds like potassium permanganate and manganese/silver oxide systems. mdpi.comekb.eg In an aqueous medium, the permanganate ion (MnO₄⁻) can undergo several reduction steps, and the silver ion (Ag⁺) can be reduced to metallic silver (Ag).

The electrochemistry is complex and highly dependent on factors like the pH of the electrolyte. stackexchange.com For instance, studies on MnOx/Ag thin films in a KNO₃ electrolyte reveal distinct redox peaks associated with the Mn⁴⁺/Mn³⁺ and Ag⁺/Ag couples. mdpi.com The oxidation of silver ions has been shown to accelerate the oxidation of manganese ions. mdpi.com A typical CV experiment for this compound would likely reveal the reduction of MnO₄⁻ to various manganese species (e.g., MnO₂, Mn³⁺) and the reduction of Ag⁺ to Ag, followed by their corresponding oxidation peaks on the reverse scan. mdpi.comasdlib.org The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electrochemical reversibility of the redox couple. asdlib.org

Table 1: Representative Redox Couples and Expected CV Behavior for a this compound System

Redox CoupleReactionExpected CV FeatureSignificance
Mn(VII)/Mn(IV)MnO₄⁻ + 4H⁺ + 3e⁻ ⇌ MnO₂ + 2H₂OCathodic (reduction) peak on forward scanPrimary reduction of the permanganate ion.
Mn(IV)/Mn(VII)MnO₂ + 2H₂O ⇌ MnO₄⁻ + 4H⁺ + 3e⁻Anodic (oxidation) peak on reverse scanReversibility of the permanganate/manganese dioxide couple.
Ag(I)/Ag(0)Ag⁺ + e⁻ ⇌ AgCathodic (reduction) peakDeposition of metallic silver on the electrode.
Ag(0)/Ag(I)Ag ⇌ Ag⁺ + e⁻Anodic (oxidation) peak on reverse scanStripping of metallic silver from the electrode.

Note: The table is illustrative, based on fundamental electrochemical principles and data from related manganese and silver systems. ekb.egmdpi.com The exact potentials are highly dependent on experimental conditions such as scan rate, electrode material, and electrolyte composition.

Potentiometric Studies of Reaction Progress

Potentiometry measures the difference in electrical potential between two electrodes (an indicator and a reference electrode) to monitor the progress of a reaction. testbook.com It is particularly useful for tracking the concentration of ions in solution during titrations and other chemical processes. testbook.comalagappauniversity.ac.in

In the context of this compound, potentiometry can be employed to follow the course of redox reactions. For example, if this compound is used as an oxidizing agent in a titration, the potential of the solution will change as the permanganate ion is consumed. alagappauniversity.ac.in The equivalence point of the titration, where the reactant has been completely consumed, is signaled by a sharp change in potential. yuanjen.com

This technique allows for precise quantitative analysis without the need for colored indicators, which is advantageous since the intense purple color of the permanganate ion can obscure the color change of many indicators. testbook.com The potential measured is governed by the Nernst equation, which relates the electrode potential to the concentrations (or activities) of the oxidized and reduced species in the solution.

Table 2: Application of Potentiometry in a Permanganate Redox Titration

Stage of TitrationDominant Redox SpeciesChange in PotentialEndpoint Detection
Before Equivalence PointExcess analyte (reducing agent)Potential is determined by the analyte's redox couple; changes slowly.-
At Equivalence PointRapid change in species concentrationA sharp, significant jump in potential occurs.The point of maximum slope on the potential vs. volume curve.
After Equivalence PointExcess titrant (permanganate)Potential is determined by the MnO₄⁻/Mn²⁺ redox couple; changes slowly again.-

This table illustrates the principles of a typical redox titration involving a permanganate solution, applicable to reactions where AgMnO₄ acts as the titrant. alagappauniversity.ac.inasianpubs.org

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the thermal stability and decomposition of energetic materials like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. tainstruments.com It is an essential tool for determining the thermal stability and decomposition kinetics of compounds. For this compound, TGA can precisely quantify the mass loss associated with the release of gaseous products, primarily oxygen, during its decomposition.

Studies on the thermal decomposition of this compound show that the process occurs in a temperature range starting around 100-125°C. osti.gov The decomposition is complex, involving multiple steps and solid products. One proposed mechanism suggests an initial decomposition of this compound (AgMnO₄) to silver permanganite (AgMnO₃) and oxygen, followed by further decomposition of the intermediate products. cdnsciencepub.com The final solid residues are identified as manganese dioxide (MnO₂), silver oxide (Ag₂O), and elemental silver (Ag). cdnsciencepub.com

By analyzing the mass loss at each stage, the stoichiometry of the decomposition reactions can be investigated. acs.org The rate of mass loss (the derivative of the TGA curve) provides kinetic data, such as the activation energy, which describes the energy barrier for the decomposition reaction. tainstruments.com

Table 3: Proposed Thermal Decomposition Steps of this compound and Corresponding Theoretical Mass Loss

StepProposed ReactionTheoretical Mass Loss (%)Gaseous Product
12AgMnO₄(s) → 2AgMnO₃(s) + O₂(g)7.05%Oxygen
22AgMnO₃(s) → Ag₂O(s) + 2MnO₂(s) + O₂(g)7.48% (of AgMnO₃ mass)Oxygen
3Ag₂O(s) → 2Ag(s) + ½O₂(g)6.90% (of Ag₂O mass)Oxygen

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique is used to detect and quantify the energy changes associated with physical transitions and chemical reactions, such as melting (endothermic) or decomposition (exothermic). nih.govtorontech.com

The thermal decomposition of this compound is an exothermic process, meaning it releases heat. A DSC analysis of this compound would show a large exothermic peak (or multiple peaks) corresponding to its decomposition. wikipedia.org The temperature at the onset of the peak indicates the temperature at which decomposition begins, while the peak temperature represents the point of maximum reaction rate.

The area under the DSC peak is directly proportional to the enthalpy change (ΔH) of the reaction, providing a quantitative measure of the heat released during decomposition. hitachi-hightech.com This information is critical for understanding the energetic properties of the material. By combining DSC with TGA, a comprehensive picture of the thermal decomposition can be obtained, correlating energy changes with specific mass loss events.

Table 4: Expected Thermal Events for this compound in a DSC Analysis

Thermal EventThermal EffectExpected DSC SignalInformation Gained
DecompositionExothermicA sharp or broad exothermic peak.Onset temperature, peak decomposition temperature, enthalpy of decomposition (ΔH).
Phase TransitionEndothermic/ExothermicA sharp peak preceding decomposition.Crystalline phase change temperature and enthalpy. (If applicable)

Environmental Chemistry and Remediation Applications of Silver Permanganate Excluding Ecotoxicity

Chemical Transformation and Fate in Aquatic Systems (Focus on degradation, not toxicity)

The behavior of silver permanganate (B83412) in aquatic environments is dictated by its reactivity and interactions with various water components.

2AgMnO₄ + H₂O → Ag₂O + 2MnO₂ + ³⁄₂O₂

The permanganate ion itself is a powerful oxidant and can be reduced to various manganese species depending on the pH of the water. wikipedia.org Under typical environmental conditions (pH 3.5 to 12), the primary reaction involves the reduction of permanganate to solid manganese dioxide. wikipedia.org

pH-Dependent Redox Reactions of Permanganate:

pH Range Reaction
< 3.5 MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O wikipedia.org
3.5 to 12 MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂(s) + 4OH⁻ wikipedia.org

This table illustrates the different reduction pathways of the permanganate ion under varying pH conditions in aquatic systems.

It is important to note that while the permanganate ion is the primary oxidizing species, the silver ion can also participate in reactions, potentially forming complexes with other substances in the water. nih.gov

Silver permanganate's interaction with dissolved organic matter (DOM) and inorganic species is a critical aspect of its environmental chemistry.

Interaction with Dissolved Organic Matter (DOM): Dissolved organic matter, which is widespread in natural waters, can react with permanganate. nih.gov This interaction leads to the oxidation of the organic matter and a decrease in its aromaticity and average molecular weight. nih.gov Studies have shown that permanganate oxidation can transform nitrogen-containing aromatic compounds into nitrogen-containing aliphatic compounds and alkylbenzenes into benzoic acid-containing compounds. nih.gov The silver ion (Ag⁺) itself can form strong complexes with dissolved organic matter, which could potentially increase the mobility of silver in the soil and water environment. nih.gov

Interaction with Inorganic Species: In water, this compound can react with various inorganic species. The permanganate ion is a strong oxidant for a range of inorganic compounds. silverfernchemical.com For instance, it is effective at oxidizing iron and hydrogen sulfide (B99878) in well water. silverfernchemical.comhdchemicals.co.uk The silver ion can react with chloride ions, if present, to precipitate as silver chloride. asta.edu.au The presence of certain inorganic species can also influence the stability and reactivity of this compound.

Role in Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to degrade pollutants. mdpi.com Permanganate-based processes are considered a part of AOPs due to the strong oxidizing nature of the permanganate ion. clu-in.orgdergipark.org.tr

This compound is used in wastewater treatment to break down organic pollutants. smolecule.com The permanganate ion (MnO₄⁻) acts as a strong oxidizing agent, accepting electrons from pollutants and causing their degradation. The silver ion may also play a catalytic role in these oxidation reactions.

Research has shown that permanganate can effectively degrade a variety of contaminants. clu-in.orgtpsgc-pwgsc.gc.ca For example, it can oxidize chlorinated organic compounds, phenols, and some pesticides. tpsgc-pwgsc.gc.ca The degradation of pollutants by permanganate can be enhanced in the presence of redox mediators, which facilitate the transfer of electrons. acs.org Studies on bisphenol A (BPA) have shown that mediators like 1-hydroxybenzotriazole (B26582) (HBT) can accelerate its degradation by permanganate through the formation of HBT radicals. acs.org

Pollutants Degraded by Permanganate-Based Oxidation:

Pollutant Type Examples Efficacy
Chlorinated Solvents Trichloroethylene (TCE) High (>90% destruction) clu-in.org
Aromatic Compounds Benzene (B151609) High (>90% destruction) clu-in.org
Phenolic Compounds Phenols Applies tpsgc-pwgsc.gc.ca
Pesticides Atrazine Increased degradation with permanganate production. nih.gov

This table provides an overview of the types of pollutants that can be effectively degraded by permanganate-based advanced oxidation processes.

The oxidation of organic contaminants by permanganate can lead to the formation of various byproducts. Complete oxidation (mineralization) of organic compounds ideally yields carbon dioxide (CO₂) and water (H₂O). tpsgc-pwgsc.gc.ca However, incomplete oxidation can result in the formation of intermediate byproducts, which may sometimes be more toxic than the parent compound. tpsgc-pwgsc.gc.ca For instance, the degradation of chlorinated organics can produce inorganic chloride. tpsgc-pwgsc.gc.ca

The primary solid byproduct of permanganate reduction in typical environmental pH ranges is manganese dioxide (MnO₂), a naturally occurring soil component. wikipedia.org While generally considered safe, the precipitation of MnO₂ can potentially lead to the cementing of sand particles, which could reduce the permeability of the treatment zone. wikipedia.org Therefore, careful monitoring and management of byproduct formation are necessary during remediation activities. tpsgc-pwgsc.gc.ca

Sustainable Chemical Processing and Waste Minimization

The use of permanganate in chemical processes is being explored in the context of green chemistry and waste minimization. researchgate.net For example, potassium permanganate is being investigated as a less hazardous alternative to potassium dichromate for determining chemical oxygen demand (COD) in wastewater analysis, thereby reducing hazardous chromium waste. researchgate.net

In industrial applications, strong oxidizing agents like permanganate can be used to treat toxic waste streams. For instance, in the ductile iron industry, chemical reaction with potassium permanganate can be used to reduce the toxicity of calcium carbide desulfurization slag. jica.go.jp The principles of green chemistry also encourage the use of catalysts to enhance the efficiency of reactions, and the silver ion in this compound may contribute to its catalytic activity. Furthermore, the development of processes that use silver nanoparticles, which can be synthesized via "green" methods, for environmental remediation is an active area of research. mdpi.com

Reagent Recovery and Regeneration Strategies

The use of this compound in any application results in the reduction of the permanganate ion (MnO₄⁻) and the silver ion (Ag⁺). From an environmental and economic standpoint, the recovery of the resulting silver and manganese is a critical aspect of its use. The primary decomposition products following an oxidation reaction are typically silver metal (Ag) and manganese dioxide (MnO₂).

Recovery of Silver and Manganese

Strategies for managing spent this compound focus on the reclamation of its constituent metals. The process for recovery can be summarized as follows:

Reduction: The spent this compound, which exists as a mixture of silver metal and manganese dioxide, is treated with a reducing agent to ensure all permanganate is converted to manganese dioxide.

Separation: The resulting solid mixture contains metallic silver and manganese dioxide. Separation of these two components is key to their individual recycling streams. Various hydrometallurgical and pyrometallurgical techniques can be employed for this purpose.

Silver Recycling: The recovered silver metal can be purified and reused in a variety of industrial applications, including the synthesis of new silver compounds like silver nitrate (B79036), a precursor for this compound. sciencemadness.org Electrochemical methods, such as electrolysis, are commonly used to refine recovered silver to high purity. proplate.com

Manganese Dioxide Recovery: The manganese dioxide can be recovered and utilized in various applications, such as in the manufacturing of batteries or as a pigment. Alternatively, it can be chemically re-oxidized to form permanganate, although this is an energy-intensive process. google.com

Regeneration Pathways

Direct regeneration of this compound from the mixture of silver and manganese dioxide is not a straightforward process and is not widely practiced. However, the components can be recycled into the precursors needed for its synthesis. For instance, the recovered silver can be converted to silver nitrate, and the manganese dioxide can be used as a starting material for the production of potassium permanganate. These two compounds, silver nitrate and potassium permanganate, are the primary reactants used to synthesize this compound. sciencemadness.org

Table 1: Recovery and Regeneration Pathways for this compound Components

Spent ComponentRecovery MethodRecovered ProductPotential Reuse
Silver (Ag)Electrochemical Refining, Chemical PrecipitationHigh-Purity Silver MetalSynthesis of Silver Nitrate, Electronics, Jewelry
Manganese Dioxide (MnO₂)Reductive Leaching, FiltrationManganese Compounds (e.g., Manganese Sulfate)Battery Manufacturing, Pigments, Precursor for Potassium Permanganate

Design for Green Chemical Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com While this compound itself is a strong oxidant, its application can be designed to align with green chemistry principles, particularly in the synthesis of fine chemicals and nanomaterials.

Application of Green Chemistry Principles

The "12 Principles of Green Chemistry" provide a framework for designing more sustainable chemical processes. google.com The application of these principles to syntheses involving this compound would focus on several key areas:

Use of Safer Solvents: Whenever possible, reactions should be conducted in environmentally benign solvents, such as water or supercritical fluids, or in solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. The high reactivity of this compound can, in some cases, allow for milder reaction conditions compared to other oxidants.

Renewable Feedstocks: Utilizing renewable starting materials for chemical syntheses. For instance, the green synthesis of silver nanoparticles often employs plant extracts as reducing and capping agents. pensoft.netmdpi.com While these syntheses typically use silver nitrate, the principle can be extended to processes where this compound might be used as an oxidant.

Green Synthesis of Silver Nanoparticles: An Analogous Case

The extensive research into the green synthesis of silver nanoparticles (AgNPs) provides a valuable model for how silver-based chemical processes can be made more sustainable. nih.govresearchgate.netmurdoch.edu.au In a typical green synthesis of AgNPs, a silver salt (commonly silver nitrate) is reduced in the presence of a natural extract from plants, bacteria, or fungi. pensoft.net These extracts contain biomolecules that act as both reducing agents and stabilizing (capping) agents for the nanoparticles, eliminating the need for harsh chemicals.

Table 2: Examples of Natural Extracts Used in Green Synthesis of Silver Nanoparticles

Natural SourceActive BiomoleculesRole in Synthesis
Carrot (Daucus carota) ExtractsAscorbic acid, Gallic acid, Chlorogenic acidsReducing and Capping Agent
Tinospora cordifolia Leaf ExtractAlkaloids, Flavonoids, TerpenoidsReducing and Stabilizing Agent
Moringa oleifera Leaf ExtractPhytocompoundsReducing and Capping Agent

The design of greener applications for this compound would therefore involve a holistic approach, considering not just the reaction itself but the entire lifecycle of the reagent, from the sourcing of its precursors to the recovery and recycling of its byproducts.

Future Research Directions and Emerging Paradigms

Integration with Nanotechnology and Advanced Materials Science

The unique chemical properties of silver permanganate (B83412) make it a compelling candidate for integration into the fields of nanotechnology and advanced materials science. Its potential as a precursor for complex nanomaterials and as a component in hybrid systems offers fertile ground for innovation.

While silver salts like silver nitrate (B79036) are commonly used precursors for the synthesis of silver nanoparticles (AgNPs), silver permanganate presents a distinct opportunity for creating more complex nanostructures. nih.gov The controlled thermal decomposition of this compound, which yields silver metal and manganese dioxide, can be harnessed as a single-source precursor route to synthesize composite nanomaterials. sciencemadness.org This approach allows for the intimate mixing of silver and manganese oxide phases at the nanoscale, potentially leading to materials with unique synergistic properties not achievable through conventional mixing methods.

The synthesis of nanomaterials from such precursors can be influenced by various factors, which in turn modify the final product's structure, size, and stability. nih.gov Research in this area could focus on controlling the decomposition conditions (e.g., temperature, atmosphere, solvent) to tailor the morphology, particle size, and phase composition of the resulting Ag-MnO nanocomposites. These materials could exhibit enhanced catalytic activity, novel electronic properties, or improved performance in energy storage applications, driven by the combined functionalities of plasmonic silver and the redox-active manganese oxide.

Table 1: Comparison of Precursors for Silver-Based Nanomaterial Synthesis This table is interactive. You can sort and filter the data.

Precursor Common Products Potential Advantages of AgMnO₄ Key Synthesis Method
Silver Nitrate (AgNO₃) Pure Silver Nanoparticles (AgNPs) Single-source for Ag-MnO composites Chemical Reduction nih.gov
Silver Perchlorate (B79767) (AgClO₄) Pure Silver Nanoparticles (AgNPs) In-situ generation of redox-active MnO₂ Thermal Decomposition sciencemadness.org
This compound (AgMnO₄) Ag-MnO Nanocomposites Potential for synergistic catalytic/electronic properties Thermal Decomposition sciencemadness.orgresearchgate.net

The development of hybrid materials that incorporate the permanganate moiety or its silver salt is an emerging paradigm for achieving controlled reactivity. mdpi.com A hybrid material approach combines the properties of dissimilar components to create a new material with synergistic or reinforced characteristics. mdpi.com For instance, this compound is known to form a stable coordination complex, bis(pyridine)silver(I) permanganate, by reacting with pyridine (B92270). This complex functions as a useful and more stable oxidizing reagent, demonstrating how complexation can modulate the inherent reactivity of the permanganate ion. sciencemadness.org

Future work could explore the creation of more complex ternary hybrid materials. One potential avenue is the integration of Ag-MnO nanocomposites, derived from this compound, with conductive scaffolds like activated carbon. mdpi.com Such a ternary system could be a promising electrode material for supercapacitors, where the activated carbon provides a high surface area, the silver nanoparticles enhance conductivity, and the manganese oxide contributes pseudocapacitance through fast and reversible redox reactions. mdpi.com Reactive transition metal complexes containing permanganate can be transformed into amorphous mixed oxides that serve as catalysts with unique structural and surface properties. nih.gov

High-Throughput Experimentation and Data-Driven Discovery

The convergence of high-throughput experimentation (HTE) and data science is set to revolutionize the discovery and optimization of chemical systems. rsc.org These methodologies allow for the rapid screening of vast experimental landscapes and the extraction of complex structure-activity relationships, accelerating the development of new materials and processes. rsc.organalytical-sales.com

Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions with high accuracy. chemrxiv.orgyoutube.com These models can forecast reaction yields and various forms of selectivity, including regioselectivity and site-selectivity, by learning from datasets of past experiments. chemrxiv.org Although not yet extensively applied to permanganate chemistry, these data-driven techniques hold immense potential.

By training ML algorithms on datasets from reactions involving this compound, it would be possible to develop predictive models for its oxidative behavior. nih.gov These models could use a range of inputs (descriptors) such as the structural and electronic features of the substrate, solvent properties, and reaction temperature to predict the reaction's efficiency and selectivity. chemrxiv.org This approach would enable the rapid in silico screening of potential substrates and conditions, guiding experimental efforts toward the most promising synthetic routes and minimizing resource-intensive trial-and-error experimentation. youtube.comrsc.org

Table 2: Illustrative Data Inputs for a Machine Learning Model Predicting AgMnO₄ Reactivity This table is interactive. You can sort and filter the data.

Data Category Example Descriptors Predicted Output
Substrate Properties Molecular weight, Functional groups, Steric hindrance parameters, Electronic properties (e.g., Hammett parameters) Reaction Yield (%)
Reaction Conditions Solvent (e.g., polarity, dielectric constant), Temperature (°C), Reaction time (h), Catalyst (if any) Product Selectivity (e.g., Regio-, Stereo-)

| Reagent Properties | Concentration of AgMnO₄, Presence of co-oxidants or additives | Reaction Rate Constant |

Combinatorial chemistry involves the rapid, parallel synthesis of a large number of different but related compounds, followed by high-throughput screening to identify materials with a desired function. illinois.edu This approach is exceptionally well-suited for the discovery of novel catalysts. Permanganate salts of transition metal complexes are valuable as precursors for mixed-oxide catalysts used in important industrial processes. nih.gov

A combinatorial strategy could be employed to develop new catalysts derived from this compound. For example, a library of materials could be generated by thermally decomposing this compound under a wide array of conditions, such as varying temperatures, pressures, gaseous atmospheres (e.g., N₂, O₂, H₂), or in the presence of different dopants or support materials. These libraries could then be subjected to high-throughput screening to evaluate their catalytic performance for a specific target reaction, such as selective oxidation of alcohols or hydrocarbons. illinois.edu This combination of combinatorial synthesis and HTE can dramatically accelerate the discovery of optimal catalyst formulations. rsc.orgyoutube.com

Advanced In-Silico Design of Novel Permanganate Systems

In silico design, which utilizes computational modeling and simulation, provides a powerful tool for designing novel molecules and materials from the ground up. nih.gov By leveraging quantum chemical methods, researchers can predict the properties and reactivity of hypothetical compounds before they are ever synthesized in a lab, enabling a more rational and targeted approach to materials discovery. uobabylon.edu.iqroutledge.com

The application of advanced computational techniques, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure and bonding within the permanganate ion and its compounds. researchgate.net These methods could be used to model novel permanganate systems, such as this compound coordinated with different ligands or incorporated into various crystal lattices. Through these simulations, it is possible to predict key properties like thermodynamic stability, redox potential, and the activation barriers for specific oxidation reactions. This predictive capability allows for the in silico design of new permanganate-based reagents and catalysts with enhanced stability, reactivity, or selectivity, thereby guiding experimental chemists toward the most promising synthetic targets. researchgate.net

Rational Design of Enhanced Oxidants and Catalysts

The rational design of enhanced oxidants and catalysts derived from this compound is a burgeoning area of research, focusing on tailoring the reactivity, selectivity, and stability of these compounds for specific chemical transformations. A primary strategy involves the modification of the coordination sphere of the silver ion, which in turn influences the properties of the permanganate anion. The formation of complexes, such as with pyridine, can yield milder and more selective oxidizing agents compared to the parent this compound. nitrkl.ac.in This approach allows for finer control over oxidation reactions, a critical aspect in complex organic synthesis.

Another key direction is the use of this compound complexes as precursors for the synthesis of advanced catalytic materials. For instance, these complexes can be thermally decomposed to produce nanosized mixed metal oxides. researchgate.net These bimetallic silver-manganese oxides are of significant interest due to their potential synergistic catalytic activities. researchgate.net The rational design principle here lies in the controlled decomposition of a single-source precursor to yield nanostructured catalysts with well-defined composition and morphology, which are crucial for their catalytic performance. Research into hybrid catalysts, such as manganese oxide decorated with silver nanoparticles, has shown enhanced activity for reactions like the oxygen reduction reaction, which is vital for energy applications such as aluminum-air batteries. researchgate.net The improved performance of these hybrid materials is attributed to the synergistic interactions between the silver and manganese dioxide components. researchgate.net

Future research in this area will likely focus on the development of a wider range of ligands to fine-tune the electronic and steric properties of this compound-based oxidants. nih.gov Furthermore, the exploration of novel synthetic routes to create highly dispersed and stable bimetallic Ag-Mn catalysts on various supports will be crucial for their practical application in industrial processes. The use of computational modeling, such as Density Functional Theory (DFT), is also expected to play a more significant role in predicting the properties of new catalyst designs before their experimental realization. researchgate.net

Design StrategyPrecursor/ComplexResulting Material/PropertiesPotential Application
Ligand Modification[Ag(py)₂]MnO₄Milder, more selective oxidantOrganic synthesis
Controlled DecompositionThis compound complexesNanosized mixed silver-manganese oxidesHeterogeneous catalysis
Hybrid Material SynthesisSilver nanoparticles on manganese oxideEnhanced electrocatalytic activityEnergy storage (e.g., air batteries)

Exploration of Permanganate Analogues with Tunable Properties

The exploration of permanganate analogues is a promising avenue for developing new materials with tunable physicochemical properties. By systematically varying the cation and the ligands associated with the permanganate ion, researchers can modulate characteristics such as solubility, stability, and redox potential. A significant body of work has focused on the synthesis of pyridine complexes of this compound with varying compositions, such as [Ag(py)₂]MnO₄, [Ag(py)₄]MnO₄, and their perchlorate and perrhenate (B82622) analogues. researchgate.net The ability to synthesize a range of such complexes opens up possibilities for fine-tuning the reactivity of the permanganate oxidant. researchgate.net

The choice of ligand plays a critical role in determining the properties of the resulting permanganate analogue. For instance, the use of redox-active ligands can influence the electrochemical behavior of the metal center. nih.gov Studies on manganese complexes with different ligands have demonstrated that the redox potential can be systematically varied, which in turn affects their catalytic activity in oxidation reactions. semanticscholar.org This principle of ligand-induced tuning of redox potentials is directly applicable to the design of novel permanganate-based oxidants with tailored reactivity.

Furthermore, the nature of the counter-ion in permanganate salts also influences their properties. Research on various alkali metal permanganates has shown that thermal stability increases down the group from lithium to cesium. researchgate.net While this compound has its unique characteristics, exploring other metal permanganates and their complexes can lead to the discovery of new oxidants and catalysts with enhanced stability or novel reactivity patterns. The synthesis of ammine complexes of transition metals with oxidizing anions like permanganate is another area of active research, aimed at developing new oxidants for organic chemistry and precursors for mixed-metal oxide catalysts. researchgate.net

Analogue TypeExampleTunable PropertySignificance
Ligand Variation[Ag(py)₂]MnO₄ vs. [Ag(py)₄]MnO₄Reactivity, SelectivityFine-tuning of oxidizing strength
Anion SubstitutionThis compound vs. Silver PerrhenateRedox Potential, StabilityDevelopment of new oxidant families
Cation VariationLiMnO₄ vs. CsMnO₄Thermal StabilityApplication in high-temperature processes
Complex Cations[Co(NH₃)₆]Br₂(MnO₄)Crystal Packing, StabilityCreation of novel solid-state materials

Challenges and Opportunities in Fundamental this compound Research

Fundamental research on this compound is confronted with several challenges, primarily stemming from the compound's inherent reactivity and the complexity of its reaction mechanisms. A significant hurdle is the synthesis of pure and stable this compound and its complexes. researchgate.net The preparation of transition metal ammine complexes with permanganate, for example, is challenging due to potential redox reactions between the ammonia (B1221849) ligands and the permanganate anion during synthesis. researchgate.net The instability of certain solvated complexes, which can lose solvent molecules and undergo structural changes at room temperature, further complicates their study. researchgate.net

Despite these challenges, there are numerous opportunities for advancing our fundamental understanding of this compound chemistry. There is a need for more detailed spectroscopic and structural characterization of this compound and its analogues to establish clear structure-property relationships. shd-pub.org.rs A deeper understanding of the role of ligands in stabilizing reactive manganese intermediates could pave the way for the development of highly selective and efficient catalytic systems. nih.gov Furthermore, investigating the solid-state chemistry of this compound and its complexes could lead to the discovery of new materials with interesting electronic or magnetic properties. The development of advanced in-situ spectroscopic techniques to probe reaction intermediates in real-time would be a major breakthrough in understanding the mechanisms of permanganate oxidations.

Q & A

Q. Experimental Design :

  • Use time-dependent density functional theory (TD-DFT) simulations to model electronic transitions.
  • Validate with UV-Vis-NIR spectroscopy under controlled pH to correlate spectral shifts with reactivity .

Advanced: What challenges arise in studying the thermal decomposition kinetics of AgMnO₄?

AgMnO₄ decomposes exothermically above 160°C into Ag₂O, MnO₂, and O₂. Key challenges include:

  • Kinetic Complexity : Multi-stage decomposition requires non-isothermal models (e.g., Friedman method) to resolve overlapping steps .
  • Gas Evolution : Use mass spectrometry (MS) coupled with TGA to monitor O₂ release and avoid pressure buildup in closed systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.